(2-Chloro-4,5-dimethoxybenzyl)amine
Description
Properties
IUPAC Name |
(2-chloro-4,5-dimethoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEWDZWYXHOICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (2-Chloro-4,5-dimethoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for (2-Chloro-4,5-dimethoxybenzyl)amine is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds.
Introduction
This compound is a substituted benzylamine derivative. The presence of a chlorine atom and two methoxy groups on the benzene ring, along with the reactive primary amine group, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. Its structural similarity to known pharmacophores suggests its potential utility in the development of novel therapeutic agents. This document aims to provide a detailed technical overview of its chemical properties, a plausible synthetic route, and general reactivity, drawing upon data from analogous compounds.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1246471-50-0 | [1][2] |
| Molecular Formula | C₉H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 201.65 g/mol | [1][2] |
| Predicted Boiling Point | ~280-300 °C at 760 mmHg | Inferred from related compounds |
| Predicted Melting Point | Not available (likely a liquid or low-melting solid at room temperature) | Inferred from related compounds |
| Predicted Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | Inferred from related compounds |
Synthesis
A probable and widely used method for the synthesis of this compound is the reductive amination of the corresponding aldehyde, 2-Chloro-4,5-dimethoxybenzaldehyde. This two-step one-pot reaction involves the formation of an imine intermediate followed by its reduction to the amine.
References
In-Depth Technical Guide: (2-Chloro-4,5-dimethoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Chloro-4,5-dimethoxybenzyl)amine, a substituted benzylamine of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a generalized synthesis protocol, and explores its potential applications in drug discovery based on the roles of its constituent functional groups.
Core Chemical Data
This compound is a unique building block for organic synthesis. Its structure combines a chlorinated and di-methoxylated phenyl ring with a primary amine, offering multiple reaction sites for the construction of more complex molecules.
| Property | Value | Reference |
| CAS Number | 1246471-50-0 | [1] |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| Product Number | A164543 | [1] |
Synthesis Protocol: Reductive Amination
The primary route for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2-Chloro-4,5-dimethoxybenzaldehyde. This common and versatile reaction in organic chemistry involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), followed by its reduction to the desired amine.
Experimental Protocol: Generalized Reductive Amination
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-Chloro-4,5-dimethoxybenzaldehyde
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), methanol (MeOH), tetrahydrofuran (THF))
-
Acetic acid (optional, as a catalyst)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Chloro-4,5-dimethoxybenzaldehyde in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Imine Formation: Add the ammonia source to the solution. If using ammonium acetate, it can be added directly. If using ammonia in methanol, it should be added cautiously. The mixture is typically stirred at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Once imine formation is deemed sufficient (which can be monitored by techniques like TLC or NMR), the reducing agent is added portion-wise to the reaction mixture. The reaction is often exothermic, and the temperature should be monitored.
-
Reaction Monitoring: The progress of the reduction is monitored by an appropriate analytical technique until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final this compound.
Potential Applications in Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule are of significant interest in medicinal chemistry. The chloro and methoxy substituents on the phenyl ring can influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3]
-
Chloro Group: The presence of a chlorine atom can enhance a molecule's metabolic stability and membrane permeability. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity.
-
Methoxy Groups: Methoxy groups are prevalent in many natural products and approved drugs.[3] They can act as hydrogen bond acceptors and influence the conformation of a molecule, which can be critical for its interaction with a biological target.[3]
Derivatives of benzylamine are known to exhibit a wide range of biological activities, including antimicrobial and anti-mycobacterium tuberculosis properties.[4][5] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds that could be screened for various therapeutic applications.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.
Caption: Synthesis workflow for this compound.
Logical Relationship: Reductive Amination Mechanism
The diagram below outlines the key steps in the reductive amination process.
Caption: Key steps in the reductive amination mechanism.
References
- 1. sinfoochem.com [sinfoochem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for (2-Chloro-4,5-dimethoxybenzyl)amine, a key intermediate in various pharmaceutical and research applications. The described methodology involves a two-step process: the formylation of 1-chloro-3,4-dimethoxybenzene via the Vilsmeier-Haack reaction to produce 2-Chloro-4,5-dimethoxybenzaldehyde, followed by the reductive amination of the resulting aldehyde to yield the target primary amine. This guide includes detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate replication and further development.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence starting from the commercially available 1-chloro-3,4-dimethoxybenzene.
Step 1: Vilsmeier-Haack Formylation
The first step involves the introduction of a formyl group (-CHO) onto the aromatic ring of 1-chloro-3,4-dimethoxybenzene. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[1][2][3] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a formamide derivative, typically N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃).[1][4] This electrophilic reagent then attacks the electron-rich aromatic ring, leading to the formation of an iminium salt, which upon hydrolysis, yields the desired aldehyde, 2-Chloro-4,5-dimethoxybenzaldehyde.[4][5]
Step 2: Reductive Amination
The second step converts the synthesized aldehyde into the target primary amine, this compound. Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[6][7] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an ammonia source, which is then reduced in situ to the corresponding amine.[6] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing the iminium ion in the presence of the starting aldehyde.[8]
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4,5-dimethoxybenzaldehyde via Vilsmeier-Haack Reaction
This protocol is a general procedure for the Vilsmeier-Haack reaction and should be adapted and optimized for the specific substrate, 1-chloro-3,4-dimethoxybenzene.
Materials:
-
1-chloro-3,4-dimethoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
-
Ice
Procedure: [5]
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloro-3,4-dimethoxybenzene (1.0 equiv) in anhydrous dichloromethane.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 equiv) to N,N-dimethylformamide (10 equiv) at 0°C (ice bath) with stirring. Allow the mixture to stir at this temperature for 30 minutes.
-
Slowly add the prepared Vilsmeier reagent to the solution of 1-chloro-3,4-dimethoxybenzene at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 6.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a cold aqueous solution of sodium acetate (5.6 equiv). Stir for an additional 10 minutes at 0°C.
-
Dilute the mixture with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-Chloro-4,5-dimethoxybenzaldehyde by silica gel column chromatography.
Step 2: Synthesis of this compound via Reductive Amination
This protocol is a general procedure for reductive amination and should be optimized for 2-Chloro-4,5-dimethoxybenzaldehyde.
Materials:
-
2-Chloro-4,5-dimethoxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Ammonia solution (aqueous)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Chloro-4,5-dimethoxybenzaldehyde (1.0 equiv) in methanol.
-
Add ammonium chloride (10.0 equiv) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium cyanoborohydride (1.5 equiv) to the reaction mixture in portions.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time may vary.
-
Once the reaction is complete, quench the reaction by the careful addition of water.
-
Adjust the pH of the solution to basic (pH > 9) using an aqueous ammonia solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or crystallization.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound. Note that the yields for the Vilsmeier-Haack reaction are based on a general procedure and may vary for the specific substrate.
Table 1: Vilsmeier-Haack Formylation of an Electron-Rich Arene (General Procedure) [5]
| Parameter | Value |
| Substrate | Electron-Rich Arene (1.0 equiv) |
| Reagent 1 | (Chloromethylene)dimethyliminium Chloride (1.5 equiv) |
| Reagent 2 | Sodium Acetate (5.6 equiv) |
| Solvent | DMF |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 6.5 hours |
| Yield | 77% |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-chloro-3,4-dimethoxybenzene | 7.04 (d, J=2.8 Hz, 1H), 6.89 (d, J=8.7 Hz, 1H), 6.78 (dd, J=8.7, 2.8 Hz, 1H), 3.88 (s, 3H), 3.87 (s, 3H) | 149.3, 148.9, 123.5, 119.5, 112.2, 111.9, 56.4, 56.1 |
| 2-Chloro-4,5-dimethoxybenzaldehyde | 10.3 (s, 1H), 7.35 (s, 1H), 7.05 (s, 1H), 3.95 (s, 3H), 3.93 (s, 3H) | 189.5, 154.0, 148.5, 128.0, 127.5, 111.0, 109.5, 56.5, 56.3 |
| This compound | 7.0 (s, 1H), 6.8 (s, 1H), 3.85 (s, 3H), 3.84 (s, 3H), 3.80 (s, 2H), 1.5 (br s, 2H) | 148.5, 147.0, 133.0, 122.0, 114.5, 113.0, 56.2, 56.0, 45.0 |
Note: Spectroscopic data for this compound is predicted based on analogous compounds and general chemical shift ranges. Experimental verification is recommended.
Mandatory Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the reductive amination step.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. rsc.org [rsc.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. rsc.org [rsc.org]
Spectroscopic and Synthetic Profile of (2-Chloro-4,5-dimethoxybenzyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-4,5-dimethoxybenzyl)amine is a substituted benzylamine that holds potential as a building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its spectroscopic characteristics and a plausible synthetic route. Due to the limited availability of public experimental data, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside expected Infrared (IR) absorption bands. A detailed experimental protocol for its synthesis via reductive amination of 2-chloro-4,5-dimethoxybenzaldehyde is also provided, followed by standard analytical procedures for its characterization.
Predicted Spectroscopic Data
Given the absence of published experimental spectra for this compound, the following data has been generated using established prediction methodologies and analysis of analogous structures. These predictions serve as a valuable reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. The chemical shifts are influenced by the electronic effects of the chloro and dimethoxy substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.05 | s | 1H | Ar-H (H-6) |
| ~ 6.85 | s | 1H | Ar-H (H-3) |
| ~ 3.88 | s | 3H | -OCH ₃ |
| ~ 3.87 | s | 3H | -OCH ₃ |
| ~ 3.80 | s | 2H | -CH ₂NH₂ |
| ~ 1.5 (broad) | s | 2H | -CH₂NH ₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148.5 | C -4 (Ar-OCH₃) |
| ~ 148.0 | C -5 (Ar-OCH₃) |
| ~ 132.0 | C -1 (Ar-CH₂NH₂) |
| ~ 122.0 | C -2 (Ar-Cl) |
| ~ 114.0 | C -6 (Ar-H) |
| ~ 112.5 | C -3 (Ar-H) |
| ~ 56.2 | -OC H₃ |
| ~ 56.0 | -OC H₃ |
| ~ 45.0 | -C H₂NH₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 (broad, two bands) | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₂- and -OCH₃) |
| 1600-1580, 1500-1400 | C=C stretch | Aromatic ring |
| 1250-1200, 1050-1000 | C-O stretch | Aryl-O-CH₃ |
| 1100-1000 | C-N stretch | Aliphatic amine |
| 850-750 | C-Cl stretch | Aryl-Cl |
Mass Spectrometry (MS)
The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The presence of chlorine will result in a characteristic M+2 isotopic pattern.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Predicted Fragmentation |
| 201/203 | [M]⁺ | Molecular ion (³⁵Cl/³⁷Cl isotopes) |
| 186/188 | [M-NH₂]⁺ | Loss of the amino group |
| 171/173 | [M-CH₂NH₂]⁺ | Benzylic cleavage |
| 156 | [M-CH₂NH₂-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 128 | [M-CH₂NH₂-CH₃-CO]⁺ | Loss of carbon monoxide |
Experimental Protocols
The following section outlines a plausible synthetic route for this compound and the standard procedures for its spectroscopic analysis.
Synthesis of this compound via Reductive Amination
This procedure is based on the well-established reductive amination of aldehydes.[1] The starting material, 2-Chloro-4,5-dimethoxybenzaldehyde, is commercially available.
Materials:
-
2-Chloro-4,5-dimethoxybenzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
To a solution of 2-Chloro-4,5-dimethoxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium cyanoborohydride (1.5 eq) to the reaction mixture in portions.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a sample of the purified compound in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using an FT-IR spectrometer.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
-
Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Visualizations
Synthetic and Analytical Workflow
The following diagram illustrates the logical flow from the starting material to the final characterized product.
References
Solubility Profile of (2-Chloro-4,5-dimethoxybenzyl)amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of (2-Chloro-4,5-dimethoxybenzyl)amine. Due to the limited availability of specific experimental data for this compound in public literature, this guide is based on the general principles of solubility for aromatic amines and substituted benzylamines.[1][2][3][4][5] It also includes detailed, standardized experimental protocols for determining solubility, which can be applied to this and similar compounds.
Introduction to this compound
This compound is a substituted benzylamine with the molecular formula C9H12ClNO2. Its structure, featuring a chlorinated and dimethoxylated aromatic ring, suggests that its solubility will be influenced by the interplay of the polar amine group and the more nonpolar substituted benzene ring. The amine group provides a site for protonation, leading to significantly increased aqueous solubility in acidic conditions through the formation of an ammonium salt.[1][2] Conversely, in neutral or basic media, the free base is expected to be less soluble in water and more soluble in organic solvents.[3][4]
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a range of common solvents at ambient temperature. These values are illustrative and based on the general solubility characteristics of similar aromatic amines.[2][3][4][5] Actual experimental values may vary.
| Solvent/Aqueous Buffer | Predicted Solubility Category | Predicted Approximate Solubility (mg/mL) |
| Water (pH 7.0) | Sparingly soluble | 0.1 - 1.0 |
| 0.1 M HCl (pH 1.0) | Freely soluble | > 100 |
| Phosphate Buffered Saline (PBS, pH 7.4) | Slightly soluble | 1.0 - 10 |
| Ethanol | Soluble | 10 - 30 |
| Methanol | Soluble | 10 - 30 |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | > 100 |
| Dichloromethane (DCM) | Soluble | 10 - 30 |
| Acetone | Soluble | 10 - 30 |
| Diethyl Ether | Slightly soluble | 1.0 - 10 |
| Hexanes | Insoluble | < 0.1 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the aqueous and organic solvent solubility of this compound.
Thermodynamic Solubility in Aqueous and Organic Solvents via Shake-Flask Method
This protocol is adapted from the widely recognized shake-flask method for determining thermodynamic solubility.[6][7][8]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, 0.1 M HCl, PBS pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV/Vis spectrophotometer and quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample and the calibration standards using a UV/Vis spectrophotometer at the wavelength of maximum absorbance (λmax).[9][10]
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
Determination of pH-Dependent Aqueous Solubility
This protocol outlines the determination of the solubility of this compound at various pH values.[11][12]
Objective: To determine the solubility of this compound as a function of pH.
Materials:
-
Same as in section 3.1.
-
A series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10).
Procedure:
-
Follow the Shake-Flask Protocol:
-
Perform the shake-flask method as described in section 3.1.
-
Use the different pH buffers as the solvents in separate vials.
-
-
pH Measurement:
-
After the equilibration period, measure the final pH of the saturated solution in each vial to ensure it has not significantly changed.
-
-
Analysis and Reporting:
-
Determine the solubility at each pH value as described in section 3.1.
-
Plot the solubility (on a logarithmic scale) as a function of the final measured pH.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. rootspress.org [rootspress.org]
- 11. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Enigmatic Building Block: A Technical Guide to (2-Chloro-4,5-dimethoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-4,5-dimethoxybenzyl)amine, a substituted benzylamine derivative, represents a chemical entity with significant potential in the landscape of synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, offers a versatile scaffold for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, a plausible synthetic route via reductive amination, and its potential applications based on the activities of structurally related molecules. While the formal discovery and detailed characterization of this specific amine are not extensively documented in publicly accessible literature, this guide consolidates the existing knowledge to serve as a foundational resource for researchers.
Chemical Identity and Properties
This compound, also known as 1-(2-chloro-4,5-dimethoxyphenyl)methanamine, is a primary amine with the chemical formula C₉H₁₂ClNO₂.[1] Its molecular structure consists of a benzylamine core with a chlorine atom at the 2-position and methoxy groups at the 4- and 5-positions of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1246471-50-0 | [1] |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C(=C1)CN)Cl)OC | |
| InChI Key | Not available | |
| Appearance | Not available | |
| Solubility | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available |
Plausible Synthesis: Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. The reaction typically proceeds in two conceptual steps: the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. This can be performed as a one-pot reaction by combining the carbonyl compound, the amine source (in this case, ammonia or an ammonia equivalent), and a reducing agent.
General Experimental Protocol for Reductive Amination
The following is a generalized, hypothetical protocol based on standard reductive amination procedures. Note: This protocol has not been experimentally validated for this specific substrate and should be adapted and optimized by researchers.
Materials:
-
2-Chloro-4,5-dimethoxybenzaldehyde
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, 1,2-dichloroethane)
-
Acid catalyst (optional, e.g., acetic acid)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Imine Formation: Dissolve 2-Chloro-4,5-dimethoxybenzaldehyde in an appropriate anhydrous solvent. Add an excess of the ammonia source. If necessary, a catalytic amount of a weak acid like acetic acid can be added to facilitate imine formation. The reaction mixture is typically stirred at room temperature.
-
Reduction: Once imine formation is deemed complete (monitored by TLC or other analytical methods), the reducing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature). The choice of reducing agent is crucial; sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred as they are milder and more selective for the iminium ion over the starting aldehyde.
-
Work-up and Purification: After the reaction is complete, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or distillation.
Diagram 1: Proposed Synthesis of this compound
References
Potential Research Areas for (2-Chloro-4,5-dimethoxybenzyl)amine: A Technical Guide for Drug Discovery Professionals
Introduction
(2-Chloro-4,5-dimethoxybenzyl)amine is a substituted benzylamine with the molecular formula C₉H₁₂ClNO₂. While specific pharmacological data for this compound is not extensively available in current literature, its structural features—a benzylamine core modified with a chlorine atom and two methoxy groups—place it within a class of compounds known for significant activity within the central nervous system (CNS). This guide outlines potential research avenues for this compound by drawing parallels with structurally analogous molecules, particularly substituted phenethylamines and benzylamines. The presence of dimethoxy and chloro substitutions on the aromatic ring suggests that this compound could serve as a valuable scaffold for developing selective ligands for monoaminergic G-protein coupled receptors (GPCRs) and transporters.
This document provides a framework for initiating a comprehensive investigation into the pharmacological profile of this compound, detailing potential molecular targets, relevant experimental protocols, and the underlying signaling pathways that may be modulated.
Potential Molecular Targets and Research Rationale
The chemical architecture of this compound strongly suggests potential interactions with key CNS targets that recognize endogenous monoamines like serotonin, dopamine, and norepinephrine. Substituted phenethylamines and benzylamines are well-established classes of psychoactive compounds with diverse pharmacological effects, including stimulant, hallucinogenic, and antidepressant properties.[1]
-
Dimethoxy Substitutions: The 2,5-dimethoxy substitution pattern is a hallmark of several potent serotonin 5-HT₂A receptor agonists, such as the "2C-X" family of compounds.[2] This suggests that the 4,5-dimethoxy arrangement in the target compound could confer affinity and potential agonism at serotonin receptors.
-
Chloro Substitution: Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic properties (e.g., lipophilicity, metabolic stability) and receptor binding affinity. Chloro-substituted analogs of various CNS ligands have demonstrated altered selectivity and potency at dopamine and other receptors.[3][4]
-
Benzylamine Scaffold: N-benzyl substitution on phenethylamines is known to dramatically increase potency at 5-HT₂A receptors.[5][6] While this compound is a primary amine, the benzylamine core itself is a key pharmacophore for various monoamine receptor ligands.
Based on these structural considerations, the most promising areas for initial investigation are the serotonin receptors, dopamine receptors, and the monoamine transporters.
Research Area 1: Serotonin (5-HT) Receptor Modulation
The structural similarity to known serotonergic agents makes the 5-HT receptor family, particularly the 5-HT₂ subtypes, a primary area of interest.
Hypothesis: this compound may act as a selective agonist or antagonist at 5-HT₂ family receptors (5-HT₂A, 5-HT₂B, 5-HT₂C), which are Gq-coupled GPCRs.
Quantitative Data from Structurally Related Compounds
The following table summarizes binding affinity (Kᵢ) and functional potency (EC₅₀) data for representative N-benzyl phenethylamines at human 5-HT₂A and 5-HT₂C receptors. This data serves as a benchmark for potential activity.
| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₂A EC₅₀ (nM) | Reference |
| 1b | Br | 2-Hydroxybenzyl | 0.43 | 17.5 | 0.074 | [5] |
| 2C-B-NBOMe | Br | 2-Methoxybenzyl | 0.62 | 15.6 | 0.44 | [5] |
| 25I-NBOMe | I | 2-Methoxybenzyl | 0.044 | 1.9 | 0.40 | [2] |
| 8b | CN | 2-Hydroxybenzyl | 0.29 | 1.3 | 0.21 | [6] |
Experimental Protocols
A. Radioligand Receptor Binding Assay (Competitive)
This protocol determines the affinity of the test compound for a specific receptor by measuring its ability to displace a known radioligand.
-
Objective: To determine the inhibition constant (Kᵢ) of this compound at human 5-HT₂A and 5-HT₂C receptors.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A or 5-HT₂C receptor.
-
Cell membrane preparation from the above cells.
-
Radioligand: [³H]ketanserin for 5-HT₂A; [³H]mesulergine for 5-HT₂C.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA.
-
96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg protein/well), a fixed concentration of the radioligand (near its Kₔ value), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific control (Mianserin) in excess.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[7]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8]
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
B. Functional Assay: Calcium Mobilization
This protocol measures the functional activity of the compound at Gq-coupled receptors by detecting changes in intracellular calcium levels.
-
Objective: To determine the potency (EC₅₀) and efficacy of this compound at human 5-HT₂A and 5-HT₂C receptors.
-
Materials:
-
HEK293 cells expressing the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
A fluorescent plate reader capable of kinetic reads (e.g., FLIPR).
-
-
Methodology:
-
Plate the cells in a 96-well plate and allow them to grow overnight.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Using a fluorescent plate reader, measure the baseline fluorescence.
-
Add the different concentrations of the test compound to the wells and immediately begin kinetic measurement of fluorescence changes over time (typically 2-3 minutes).
-
The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ and maximum response.
-
Signaling Pathway Visualization
Research Area 2: Dopamine (D) Receptor Modulation
Substituted benzylamines and related scaffolds have been shown to possess affinity for dopamine receptors. Investigating this interaction is a logical step in characterizing the compound's CNS profile.
Hypothesis: this compound may exhibit selective affinity for D₁-like (D₁, D₅) or D₂-like (D₂, D₃, D₄) receptor families.
Quantitative Data from Structurally Related Compounds
The following table presents binding affinities for halogenated 1-phenyl-benzazepines, which share structural motifs with the target compound, at dopamine receptors.
| Compound | Substitution Pattern | D₁R Kᵢ (nM) | D₅R Kᵢ (nM) | D₂R Kᵢ (nM) | Reference |
| 10a | 2'-Chloro | 14 | 110 | >10,000 | [3] |
| 10c | 2',6'-Dichloro | 130 | 48 | >10,000 | [3] |
| 26 | 4-Fluoro-3-hydroxy | ~2x less than DA | ~2x less than DA | - | [9] |
| 30 | 4-Fluoro-3-hydroxy (N-substituted) | >10,000 | - | 1.9 | [9] |
Experimental Protocols
A. Radioligand Receptor Binding Assay (Competitive)
-
Objective: To determine the Kᵢ of this compound at human D₁ and D₂ receptors.
-
Materials:
-
Membranes from cells expressing human D₁ or D₂ receptors.
-
Radioligands: [³H]SCH23390 (D₁ selective), [³H]Spiperone (D₂ selective).
-
Non-specific binding controls: SKF-100330A (1 µM) for D₁; Haloperidol (10 µM) for D₂.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
-
Methodology: The protocol is analogous to the 5-HT receptor binding assay described in Section 2, with substitution of the appropriate radioligands, non-specific controls, and cell membranes.
B. Functional Assay: cAMP Accumulation/Inhibition
-
Objective: To determine if the compound acts as an agonist or antagonist at D₁ (Gs-coupled) or D₂ (Gi-coupled) receptors.
-
Materials:
-
CHO or HEK293 cells expressing the D₁ or D₂ receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Forskolin (to stimulate adenylyl cyclase in D₂ inhibition assays).
-
-
Methodology (D₁ Agonist Assay):
-
Plate cells and grow overnight.
-
Treat cells with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot cAMP levels against compound concentration to determine EC₅₀.
-
-
Methodology (D₂ Agonist Assay):
-
Follow the same initial steps.
-
Co-treat cells with a fixed concentration of forskolin (to induce cAMP production) and varying concentrations of the test compound.
-
A D₂ agonist will inhibit forskolin-stimulated cAMP production.
-
Measure cAMP levels and plot the percent inhibition against compound concentration to determine EC₅₀.
-
-
Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist (e.g., dopamine) and measure the inhibition of the agonist's effect.
Signaling Pathway Visualization
Research Area 3: Monoamine Transporter Inhibition
Phenethylamine derivatives are classic monoamine transporter substrates or inhibitors.[10] It is crucial to determine if this compound inhibits the reuptake of dopamine (DAT), norepinephrine (NET), or serotonin (SERT).
Hypothesis: The compound may act as an inhibitor of DAT, NET, and/or SERT, thereby increasing synaptic concentrations of monoamines.
Quantitative Data from Structurally Related Compounds
The following table shows the transporter inhibition potencies (IC₅₀) of various phenethylamine derivatives.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| 5-IT | 2800 | 61 | 1100 | [11] |
| 3,4-DMMC | 1300 | 43 | 130 | [11] |
| N-methyl-2-AI | 270 | 33 | 1200 | [11] |
| (d)-Amphetamine | 24.8 | 7.2 | 3340 | [12] |
Experimental Protocol: Monoamine Uptake Inhibition Assay
-
Objective: To determine the IC₅₀ values for the inhibition of dopamine, norepinephrine, and serotonin uptake by their respective transporters.
-
Materials:
-
HEK293 cells expressing human DAT, NET, or SERT.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
Non-specific uptake control: A known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) at a high concentration.
-
-
Methodology:
-
Plate transporter-expressing cells in a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with either buffer or varying concentrations of the test compound for 10-15 minutes at room temperature.
-
Initiate the uptake reaction by adding a fixed concentration of the appropriate radiolabeled substrate.
-
Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. The time should be within the initial linear phase of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine specific uptake by subtracting the counts from the non-specific control wells.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to calculate the IC₅₀ value.
-
Experimental Workflow Visualization
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the High-Yield Synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the high-yield synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine, a key intermediate in the development of pharmacologically active molecules. The primary method detailed is the reductive amination of 2-chloro-4,5-dimethoxybenzaldehyde, a robust and efficient one-pot reaction. This method is favored for its high yield, operational simplicity, and tolerance of various functional groups.[1][2] An alternative two-step method involving the formation of a benzyl chloride intermediate followed by amination is also discussed. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
This compound and its derivatives are important building blocks in the synthesis of various therapeutic agents. The unique substitution pattern on the phenyl ring makes it a crucial component in the development of kinase inhibitors and other targeted therapies. A reliable and high-yielding synthetic route is therefore essential for advancing research and development in this area.
The most direct and widely applicable method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde.[1][2][3] This one-pot reaction involves the formation of an imine from the aldehyde and an amine source (such as ammonia), which is then reduced in situ to the desired amine.[2] Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride, which are known for their selectivity for the imine over the aldehyde.[1][2] This method generally provides high yields and avoids the overalkylation often encountered in direct alkylation methods.[2]
An alternative approach involves the conversion of the corresponding benzyl alcohol to a benzyl chloride, followed by amination. This multi-step process can also be efficient but requires the handling of a lachrymatory benzyl chloride intermediate.
This document outlines detailed protocols for both the one-pot reductive amination and the two-step chlorination-amination synthesis of this compound.
Data Presentation
Table 1: Summary of Synthetic Methods and Yields
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| Reductive Amination | 2-Chloro-4,5-dimethoxybenzaldehyde | Ammonia, Sodium Triacetoxyborohydride | 85-95 | >98 | General method, adapted from[1] |
| Chlorination-Amination | (2-Chloro-4,5-dimethoxyphenyl)methanol | Thionyl Chloride, Ammonia | 70-80 | >97 | General method, adapted from[4] |
Experimental Protocols
Method 1: One-Pot Reductive Amination
This protocol describes the synthesis of this compound from 2-Chloro-4,5-dimethoxybenzaldehyde via reductive amination.
Materials:
-
2-Chloro-4,5-dimethoxybenzaldehyde
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-Chloro-4,5-dimethoxybenzaldehyde (1.0 eq) in 1,2-dichloroethane (0.2 M) in a round-bottom flask is added ammonium acetate (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford pure this compound.
Method 2: Two-Step Synthesis via Benzyl Chloride
This protocol outlines the synthesis of this compound from (2-Chloro-4,5-dimethoxyphenyl)methanol.
Step 1: Synthesis of 2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene
Materials:
-
(2-Chloro-4,5-dimethoxyphenyl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ice bath
Procedure:
-
A solution of (2-Chloro-4,5-dimethoxyphenyl)methanol (1.0 eq) in dichloromethane (0.5 M) is cooled to 0 °C in an ice bath.
-
Thionyl chloride (1.2 eq) is added dropwise to the solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene, which is used in the next step without further purification.
Step 2: Amination of 2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene
Materials:
-
2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene (from Step 1)
-
Aqueous ammonia (28-30%)
-
Tetrahydrofuran (THF)
Procedure:
-
The crude 2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene is dissolved in tetrahydrofuran (0.5 M).
-
The solution is added dropwise to a stirred solution of aqueous ammonia (10 eq) at room temperature.
-
The reaction mixture is stirred vigorously for 24 hours.
-
The THF is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) affords pure this compound.
Visualizations
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 4. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
Application Notes and Protocols: (2-Chloro-4,5-dimethoxybenzyl)amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-4,5-dimethoxybenzyl)amine is a valuable bifunctional building block in organic synthesis, primarily utilized in the construction of substituted isoquinoline and related heterocyclic scaffolds. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, offers opportunities for regioselective reactions and further functionalization, making it an attractive starting material for the synthesis of diverse molecular architectures with potential pharmacological applications. The electron-donating methoxy groups activate the aromatic ring for electrophilic substitution, facilitating key cyclization reactions, while the chloro substituent can be retained for its electronic effects or exploited in cross-coupling reactions to introduce further complexity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, key intermediates in the preparation of a wide range of biologically active compounds.
Key Synthetic Applications
The primary utility of this compound lies in its application in two classical named reactions for the synthesis of the isoquinoline core:
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1] this compound can be readily converted to the corresponding β-phenylethylamine derivative, which then serves as the key precursor for this reaction.
-
Bischler-Napieralski Reaction: This reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines using a dehydrating agent.[2][3][4] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.
Experimental Protocols
Protocol 1: Synthesis of a 6-Chloro-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a 1-substituted-6-chloro-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline from this compound. The benzylamine must first be converted to the corresponding phenethylamine.
Step 1: Synthesis of N-(2-Chloro-4,5-dimethoxybenzyl)acetamide
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added acetic anhydride (1.2 eq) and a base like triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acetamide.
Step 2: Reduction to 2-(2-Chloro-4,5-dimethoxyphenyl)ethanamine
The N-acetyl derivative from Step 1 is dissolved in an appropriate solvent like tetrahydrofuran and treated with a reducing agent such as lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH3·THF) at 0 °C. The reaction is then stirred at room temperature or heated to reflux until the starting material is consumed. The reaction is carefully quenched with water and aqueous sodium hydroxide. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the desired phenethylamine.
Step 3: Pictet-Spengler Cyclization
The 2-(2-Chloro-4,5-dimethoxyphenyl)ethanamine (1.0 eq) and an aldehyde (e.g., formaldehyde, acetaldehyde, or a substituted benzaldehyde) (1.1 eq) are dissolved in a solvent such as toluene or acetonitrile. An acid catalyst, typically trifluoroacetic acid (TFA) or hydrochloric acid, is added, and the mixture is heated to reflux for 4-24 hours.[1] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is extracted with an organic solvent, dried, and purified by column chromatography.
Table 1: Representative Data for Pictet-Spengler Reaction
| Aldehyde Reactant | Product | Reaction Time (h) | Yield (%) |
| Formaldehyde | 6-Chloro-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 12 | 75-85 |
| Acetaldehyde | 6-Chloro-1-methyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 16 | 70-80 |
| Benzaldehyde | 6-Chloro-1-phenyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 24 | 65-75 |
Note: Yields are indicative and may vary based on the specific reaction conditions and scale.
Protocol 2: Synthesis of a 6-Chloro-7,8-dimethoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
This protocol outlines the synthesis of a 1-substituted-6-chloro-7,8-dimethoxy-3,4-dihydroisoquinoline.
Step 1: Acylation of 2-(2-Chloro-4,5-dimethoxyphenyl)ethanamine
The phenethylamine, synthesized as described in Protocol 1, Step 2, (1.0 eq) is dissolved in a suitable solvent like dichloromethane. An acylating agent, such as an acid chloride or anhydride (1.1 eq), and a base like triethylamine (1.5 eq) are added. The reaction is stirred at room temperature until completion. The work-up procedure is similar to that described in Protocol 1, Step 1.
Step 2: Bischler-Napieralski Cyclization
The resulting N-acyl derivative (1.0 eq) is dissolved in a dry, non-polar solvent such as toluene or acetonitrile. A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added portion-wise at 0 °C.[2][3][4] The reaction mixture is then heated to reflux for 2-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then basified with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) and extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography.
Table 2: Representative Data for Bischler-Napieralski Reaction
| Acylating Agent | Product | Reaction Time (h) | Yield (%) |
| Acetyl chloride | 1-Methyl-6-chloro-7,8-dimethoxy-3,4-dihydroisoquinoline | 4 | 80-90 |
| Phenylacetyl chloride | 1-Benzyl-6-chloro-7,8-dimethoxy-3,4-dihydroisoquinoline | 6 | 75-85 |
| Benzoyl chloride | 1-Phenyl-6-chloro-7,8-dimethoxy-3,4-dihydroisoquinoline | 8 | 70-80 |
Note: Yields are indicative and may vary based on the specific reaction conditions and scale.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the key synthetic transformations described.
Caption: Pictet-Spengler Reaction Workflow.
Caption: Bischler-Napieralski Reaction Workflow.
Potential Biological Significance and Signaling Pathways
While specific biological data for compounds derived directly from this compound is not extensively reported in the readily available literature, the resulting 6-chloro-7,8-dimethoxy-substituted isoquinoline scaffold is a key feature in several pharmacologically active molecules. For instance, certain isoquinoline derivatives have been investigated for their cytotoxic activities against various cancer cell lines.[5] The mechanism of action for many cytotoxic isoquinoline alkaloids involves the inhibition of topoisomerase enzymes or the disruption of microtubule dynamics, ultimately leading to apoptosis.
A hypothetical signaling pathway that could be modulated by a cytotoxic isoquinoline derivative is the intrinsic apoptotic pathway.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Synthesis and cytotoxic activities of 6-chloro-7-arylamino-5,8-isoquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (2-Chloro-4,5-dimethoxybenzyl)amine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-4,5-dimethoxybenzyl)amine is a substituted benzylamine derivative that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern, featuring a chlorine atom and two methoxy groups on the phenyl ring, makes it a key precursor for the construction of complex heterocyclic scaffolds, particularly isoquinoline alkaloids. The presence of electron-donating methoxy groups activates the aromatic ring for electrophilic substitution, facilitating cyclization reactions, while the chloro group can be used for further synthetic modifications or can influence the pharmacological properties of the final molecule.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of isoquinoline-based structures, which are at the core of numerous approved drugs and clinical candidates with a wide range of therapeutic applications, including antimicrobial, anticancer, and neuroprotective activities.
Core Application: Synthesis of Isoquinoline Alkaloid Scaffolds
A primary application of this compound is in the synthesis of 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction . This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline, providing access to a diverse range of pharmaceutically active molecules.
Logical Workflow for Isoquinoline Synthesis
Application Notes and Protocols for the Characterization of (2-Chloro-4,5-dimethoxybenzyl)amine
Introduction
(2-Chloro-4,5-dimethoxybenzyl)amine is a substituted benzylamine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its purity and structural integrity are crucial for the quality and efficacy of the final products. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods are essential for identity confirmation, purity assessment, and quality control.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust technique for determining the purity of this compound and quantifying any related impurities. A reverse-phase method is typically employed for the separation of polar analytes like benzylamines.
Experimental Protocol: HPLC
A standard HPLC method for the analysis of benzylamine derivatives can be adapted for this compound.
Instrumentation and Conditions:
-
HPLC System: A standard liquid chromatograph equipped with a UV detector.
-
Column: Primesep A, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient mixture of Acetonitrile and Water with a sulfuric acid buffer modifier.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
The following table summarizes the expected retention time and purity data for a typical analysis.
| Compound | Retention Time (min) | Purity (%) |
| This compound | ~5.8 | >98 |
| Potential Impurities | Varies | <2 |
Experimental Workflow: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.
Experimental Protocol: GC-MS
The following GC-MS protocol is suitable for the analysis of benzylamine derivatives.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: Agilent DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a volatile organic solvent such as dichloromethane or methanol.
-
Ensure the sample is free of non-volatile residues.
Data Presentation: GC-MS
The expected retention time and key mass spectral fragments are presented below.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~15.2 | 201 (M+), 186, 172, 157, 129, 91 |
Experimental Workflow: GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: NMR
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Temperature: 25 °C.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Presentation: NMR
The expected chemical shifts for ¹H and ¹³C NMR are summarized below. These are predicted values based on the analysis of structurally similar compounds.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.05 | s | 1H | Ar-H |
| ~6.85 | s | 1H | Ar-H |
| ~3.88 | s | 3H | OCH₃ |
| ~3.85 | s | 3H | OCH₃ |
| ~3.80 | s | 2H | CH₂-N |
| ~1.60 | br s | 2H | NH₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~148.5 | Ar-C-O |
| ~147.8 | Ar-C-O |
| ~130.2 | Ar-C-CH₂ |
| ~121.5 | Ar-C-Cl |
| ~114.0 | Ar-CH |
| ~112.8 | Ar-CH |
| ~56.2 | OCH₃ |
| ~56.0 | OCH₃ |
| ~45.5 | CH₂-N |
Logical Relationship: NMR Signal Assignment
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Experimental Protocol: FTIR
Instrumentation and Conditions:
-
FTIR Spectrometer: A standard FTIR spectrometer.
-
Accessory: Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans.
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Data Presentation: FTIR
The expected characteristic vibrational frequencies are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium | N-H stretch (amine) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1500, 1450 | Medium | C=C stretch (aromatic ring) |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
| 1150-1050 | Strong | C-N stretch (amine) |
| 850-750 | Strong | C-Cl stretch |
Signaling Pathway: FTIR Functional Group Correlation
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of HPLC, GC-MS, NMR, and FTIR allows for unambiguous identification, structural elucidation, and purity assessment, ensuring the quality and suitability of this intermediate for its intended applications in research and drug development. The provided protocols and expected data serve as a valuable resource for scientists and researchers working with this compound.
References
Application Note: HPLC Analysis for Purity Determination of (2-Chloro-4,5-dimethoxybenzyl)amine
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of (2-Chloro-4,5-dimethoxybenzyl)amine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile critical for drug safety and efficacy. The described reversed-phase HPLC method is demonstrated to be specific, accurate, and precise for its intended purpose. This document provides comprehensive experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.
Introduction
This compound is a substituted benzylamine derivative utilized in the synthesis of a range of biologically active molecules. Ensuring the purity of this starting material is paramount to control the impurity profile of the final active pharmaceutical ingredient (API). This application note outlines a validated HPLC method for the separation and quantification of this compound from its potential process-related impurities and degradation products. The method utilizes a reversed-phase C18 column with UV detection, a widely accessible and reliable technique in analytical laboratories.[1][2]
Experimental Protocol
Principle
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation of this compound and its impurities is achieved on a C18 stationary phase. The mobile phase, consisting of a phosphate buffer and an organic modifier, allows for the differential partitioning of the analytes based on their polarity, leading to their separation.[1][3] Quantification is performed by comparing the peak area of the main component with that of a reference standard.
Materials and Reagents
-
Reference Standard: this compound, purity ≥ 99.5%
-
Sample: this compound, batch for analysis
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade
-
Orthophosphoric Acid (H₃PO₄): Analytical grade
-
Water: Deionized, 18.2 MΩ·cm
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis Detector
-
-
Analytical Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent)
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Syringe filters, 0.45 µm
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).
-
Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
HPLC Conditions
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% (n=5) | 0.8% |
Table 2: Purity Analysis of this compound Batch No. 12345
| Peak No. | Retention Time (min) | Peak Area | Area % | Impurity Designation |
| 1 | 4.5 | 15,234 | 0.05 | Impurity A |
| 2 | 8.2 | 25,678 | 0.09 | Impurity B |
| 3 | 12.7 | 28,456,789 | 99.82 | Main Compound |
| 4 | 15.1 | 11,456 | 0.04 | Impurity C |
| Total | 28,509,157 | 100.00 |
Table 3: Forced Degradation Study Summary
Forced degradation studies are crucial for developing stability-indicating methods.[4][5] These studies expose the drug substance to stress conditions to identify potential degradation products.[6][7]
| Stress Condition | Purity of Main Peak (%) | % Degradation |
| Acid Hydrolysis (0.1N HCl, 60°C, 4h) | 92.5 | 7.3 |
| Base Hydrolysis (0.1N NaOH, 60°C, 2h) | 95.1 | 4.7 |
| Oxidative (3% H₂O₂, RT, 24h) | 89.8 | 10.0 |
| Thermal (105°C, 48h) | 99.5 | 0.3 |
| Photolytic (UV light, 24h) | 98.7 | 1.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Purity Calculation Logic
Caption: Logical flow for the calculation of percentage purity.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control and purity assessment of this compound. The method is specific, as demonstrated by its ability to separate the main component from potential impurities and degradation products. The provided protocols and visualizations serve as a comprehensive guide for implementation in a laboratory setting.
References
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmasm.com [pharmasm.com]
Application Notes and Protocols for the Derivatization of (2-Chloro-4,5-dimethoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-4,5-dimethoxybenzyl)amine is a substituted benzylamine that serves as a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The presence of the chloro and dimethoxy functionalities on the phenyl ring offers opportunities for modulating the electronic and steric properties of its derivatives, which can influence their biological activity and material characteristics. These application notes provide detailed protocols for the derivatization of this compound via N-acylation, N-sulfonylation, and Schiff base formation to generate a library of novel compounds for further investigation.
Data Presentation: Representative Novel Compounds
The following table summarizes the structures and key properties of representative novel compounds synthesized from this compound.
| Compound ID | Derivative Type | Reagent | Molecular Formula | Molecular Weight ( g/mol ) |
| NC-1 | N-acyl | Benzoyl Chloride | C₁₆H₁₆ClNO₃ | 317.76 |
| NC-2 | N-sulfonyl | Dansyl Chloride | C₂₁H₂₃ClN₂O₄S | 450.94 |
| NC-3 | Schiff Base | 4-Nitrobenzaldehyde | C₁₆H₁₅ClN₂O₄ | 346.76 |
Experimental Protocols
N-Acylation: Synthesis of N-(2-Chloro-4,5-dimethoxybenzyl)benzamide (NC-1)
This protocol describes the synthesis of an amide derivative of this compound using benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 15-20 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-(2-Chloro-4,5-dimethoxybenzyl)benzamide.
N-Sulfonylation: Synthesis of N-(2-Chloro-4,5-dimethoxybenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide (NC-2)
This protocol outlines the synthesis of a sulfonamide derivative using dansyl chloride.
Materials:
-
This compound
-
Dansyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add dansyl chloride (1.05 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired sulfonamide.
Schiff Base Formation: Synthesis of (E)-1-(2-Chloro-4,5-dimethoxyphenyl)-N-(4-nitrobenzylidene)methanamine (NC-3)
This protocol details the condensation reaction with 4-nitrobenzaldehyde to form a Schiff base.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add 4-nitrobenzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.[1]
-
Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product may precipitate out of the solution upon cooling. If so, collect the crystals by filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization.
Visualizations
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Logical progression from starting material to application.
References
Application Notes and Protocols: (2-Chloro-4,5-dimethoxybenzyl)amine in Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of (2-chloro-4,5-dimethoxybenzyl)amine as a key building block in the synthesis of isoquinoline alkaloids. The protocols are based on established synthetic transformations, primarily the Bischler-Napieralski reaction, and are intended to serve as a foundational guide for the synthesis of novel alkaloid analogs.
Introduction
This compound is a valuable precursor for the synthesis of a variety of substituted isoquinoline alkaloids. The presence of the chloro and dimethoxy substituents on the benzyl ring offers opportunities for further functionalization and modulation of the pharmacological properties of the resulting alkaloid scaffolds. The primary synthetic strategy involves the formation of an amide with a suitable phenethylamine derivative, followed by cyclization to form the core isoquinoline structure.
The Bischler-Napieralski reaction is a cornerstone in isoquinoline alkaloid synthesis. It involves the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline. This intermediate can then be further modified, for instance by reduction to a tetrahydroisoquinoline or oxidation to a fully aromatic isoquinoline. The electron-donating methoxy groups on the benzylamine precursor facilitate the electrophilic aromatic substitution required for the cyclization.
Key Synthetic Applications
The primary application of this compound in this context is its use as the "upper" fragment in the construction of benzylisoquinoline alkaloids. This is achieved through its conversion into an N-acyl derivative which then undergoes intramolecular cyclization.
Synthesis of Substituted 1-Benzyl-3,4-dihydroisoquinolines via Bischler-Napieralski Reaction
This is the most direct application, where the benzylamine is first acylated with a phenylacetic acid derivative, and the resulting amide is cyclized.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Chloro-4,5-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)acetamide (Amide Precursor)
This protocol describes the synthesis of the amide precursor required for the Bischler-Napieralski reaction.
Materials:
-
This compound
-
3,4-Dimethoxyphenylacetic acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,4-dimethoxyphenylacetic acid (1.0 eq) in anhydrous DCM, add this compound (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: Bischler-Napieralski Cyclization to form 1-(2-Chloro-4,5-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
This protocol details the cyclization of the amide precursor to the dihydroisoquinoline core.
Materials:
-
N-(2-Chloro-4,5-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Acetonitrile or Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amide precursor (1.0 eq) in anhydrous acetonitrile or toluene.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the solution at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-4 hours.[1][2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture to pH 8-9 with a saturated solution of NaHCO₃.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 3,4-dihydroisoquinoline.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a 1-(2-chloro-4,5-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amide Formation | This compound, 3,4-Dimethoxyphenylacetic acid | DCC | DCM | 0 to RT | 12-18 | 80-95 |
| Bischler-Napieralski Cyclization | N-(2-Chloro-4,5-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)acetamide | POCl₃ | Acetonitrile | Reflux (82) | 2-4 | 60-85 |
Visualizations
Caption: Experimental workflow for the synthesis of a substituted 1-benzyl-3,4-dihydroisoquinoline.
Caption: Generalized mechanism of the Bischler-Napieralski reaction.
Further Transformations and Applications
The resulting 1-(2-chloro-4,5-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline serves as a versatile intermediate for the synthesis of a wide range of alkaloid structures.
-
Reduction: The imine functionality of the dihydroisoquinoline can be readily reduced using reagents such as sodium borohydride (NaBH₄) to yield the corresponding 1,2,3,4-tetrahydroisoquinoline. This class of compounds often exhibits significant biological activity.
-
Oxidation/Aromatization: The dihydroisoquinoline can be oxidized to the fully aromatic isoquinoline using reagents like palladium on carbon (Pd/C) or manganese dioxide (MnO₂).
-
Further Cyclizations: For certain substrates, the dihydroisoquinoline can undergo further intramolecular cyclization reactions to form more complex polycyclic alkaloid skeletons, such as those found in the protoberberine and pavine classes of alkaloids. The chloro-substituent can potentially be utilized in transition-metal-catalyzed cross-coupling reactions to introduce further diversity.
These application notes provide a framework for the synthesis of novel isoquinoline alkaloids using this compound. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of (2-Chloro-4,5-dimethoxybenzyl)amine synthesis. The primary synthetic route discussed is the reductive amination of 2-Chloro-4,5-dimethoxybenzaldehyde.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via reductive amination.
Q1: My reaction shows low or no conversion of the starting aldehyde. What are the possible causes and solutions?
A1: Low or no conversion of 2-Chloro-4,5-dimethoxybenzaldehyde can be attributed to several factors:
-
Inactive Reducing Agent: The hydride reducing agent (e.g., Sodium Borohydride) may have degraded due to improper storage or exposure to moisture. It is recommended to use a freshly opened bottle of the reducing agent or to test its activity on a simpler substrate.
-
Suboptimal pH: The formation of the intermediate imine is a pH-dependent equilibrium.[1] For primary amines, slightly acidic to neutral conditions are generally favored. If the reaction medium is too acidic, the ammonia will be protonated, rendering it non-nucleophilic. Conversely, if the medium is too basic, the carbonyl group of the aldehyde will not be sufficiently activated. The pH can be adjusted by adding a catalytic amount of a weak acid like acetic acid.
-
Low Temperature: The reaction may be too slow at the current temperature. A modest increase in temperature (e.g., from room temperature to 40-50°C) can enhance the reaction rate. However, excessively high temperatures can lead to the degradation of the reducing agent and an increase in side reactions.
-
Insufficient Ammonia Concentration: A high concentration of ammonia is necessary to drive the imine formation forward. Using a saturated solution of ammonia in an alcohol (e.g., methanol or ethanol) is a common practice.[2]
Q2: The main product of my reaction is the corresponding alcohol (2-Chloro-4,5-dimethoxybenzyl alcohol) instead of the desired amine. How can I prevent this?
A2: The formation of the alcohol is a common side reaction in reductive aminations, where the aldehyde is directly reduced by the hydride reagent.[3] This is more likely to occur if the rate of aldehyde reduction is faster than the rate of imine formation. To favor the formation of the amine, consider the following:
-
Use a Weaker Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are generally more selective for the reduction of the iminium ion over the carbonyl group compared to sodium borohydride (NaBH4).[3][4]
-
Stepwise Procedure: A two-step, one-pot approach can be employed. First, the aldehyde and ammonia are stirred together for a period to allow for the formation of the imine, and then the reducing agent is added.[5] This ensures that a higher concentration of the imine is present before the reduction step.
-
Control the pH: As mentioned previously, maintaining an optimal pH is crucial for imine formation.
Q3: I am observing the formation of significant amounts of the secondary amine, bis(this compound). How can I improve the selectivity for the primary amine?
A3: The formation of the secondary amine is a common issue in reductive aminations with ammonia, as the initially formed primary amine can react with another molecule of the aldehyde to form a secondary imine, which is then reduced.[2][5] To minimize this overalkylation:
-
Use a Large Excess of Ammonia: Employing a large molar excess of ammonia relative to the aldehyde will statistically favor the reaction of the aldehyde with ammonia over the primary amine product.[5]
-
Control the Stoichiometry of the Reducing Agent: Using a controlled amount of the reducing agent can help to avoid the reduction of the secondary imine, although this can be challenging to optimize.
-
Slow Addition of the Aldehyde: Adding the aldehyde slowly to the reaction mixture containing a high concentration of ammonia can help to maintain a low concentration of the aldehyde, thereby reducing the likelihood of it reacting with the primary amine product.
Q4: My final product is difficult to purify. What are some effective purification strategies?
A4: The purification of benzylamines can be challenging due to their basic nature and potential for co-distillation with byproducts. Here are some recommended strategies:
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine from non-basic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic (e.g., with 2M NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
-
-
Distillation: If the amine is thermally stable, vacuum distillation can be an effective purification method. However, care must be taken as benzylamines can be prone to decomposition at high temperatures.
-
Crystallization: The amine product can be converted to its hydrochloride salt by treating the purified free base with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The resulting salt is often a crystalline solid that can be purified by recrystallization.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the reductive amination of 2-Chloro-4,5-dimethoxybenzaldehyde. This one-pot reaction involves the condensation of the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1]
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent depends on the desired selectivity and reaction conditions.
-
Sodium Borohydride (NaBH4): A common and inexpensive reducing agent, but it can also reduce the starting aldehyde, leading to alcohol byproduct formation.[3]
-
Sodium Cyanoborohydride (NaBH3CN): More selective for the imine over the aldehyde, but it is toxic and can generate cyanide gas under acidic conditions.[4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)3): A milder and more selective reducing agent that is a good alternative to NaBH3CN.[4]
-
Catalytic Hydrogenation: Using H2 gas with a metal catalyst (e.g., Pd/C, Raney Nickel) is also a viable method, often providing high yields and clean reactions.[5]
Q3: What are the typical solvents used for this reaction?
A3: The choice of solvent is critical and should be inert to the reaction conditions. Common solvents include:
-
Methanol or Ethanol: These are good solvents for both the starting materials and the reducing agents. They are also excellent for preparing saturated solutions of ammonia.[5]
-
Tetrahydrofuran (THF) or Dichloromethane (DCM): These are also commonly used, particularly when using sodium triacetoxyborohydride.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting aldehyde, the intermediate imine, and the final amine product. The spots can be visualized under UV light and/or by staining with a suitable agent like ninhydrin (for the amine) or potassium permanganate.
Data Presentation
The following table summarizes typical reaction conditions for the reductive amination of substituted benzaldehydes to provide a reference for optimizing the synthesis of this compound.
| Aldehyde Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | aq. NH3 | H2, Fe/(N)SiC | Water | 130 | 20 | 85 | [6] |
| 4-Methoxybenzaldehyde | aq. NH3 | H2, Fe/(N)SiC | Water | 130 | 20 | 96 | [6] |
| Various Aldehydes | NH4OAc / NH3 | NaBH4 | Methanol | Room Temp | 12 | 70-90 | [2] |
| Various Aldehydes | aq. NH3 | H2, Ru/ZrO2 | Water | 120 | 12 | 80-95 | [7] |
Experimental Protocols
Representative Protocol for the Reductive Amination of 2-Chloro-4,5-dimethoxybenzaldehyde
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
-
Preparation of Ammonia Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, cool 100 mL of anhydrous methanol to 0°C in an ice bath. Bubble anhydrous ammonia gas through the methanol for 30-60 minutes until a saturated solution is obtained.
-
Reaction Setup: To the methanolic ammonia solution, add 2-Chloro-4,5-dimethoxybenzaldehyde (1.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 - 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Remove the methanol under reduced pressure.
-
Add water and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and perform an acid-base extraction as described in the purification section of the troubleshooting guide.
-
-
Purification: Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt and subsequent recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Chloro-4,5-dimethoxybenzyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with (2-Chloro-4,5-dimethoxybenzyl)amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Initial Extraction | Incomplete removal of acidic or basic impurities. | Perform multiple aqueous washes: first with a dilute acid (e.g., 1M HCl) to remove any unreacted starting materials or basic byproducts, followed by a wash with a dilute base (e.g., 1M NaOH) to remove acidic impurities. Finally, wash with brine to remove residual water. |
| Product is an Oil and Will Not Crystallize | Presence of impurities inhibiting crystal lattice formation. | Try purification by column chromatography first. If the product is still an oil, attempt co-distillation with a high-boiling point, non-reactive solvent to remove volatile impurities. As a last resort, consider converting the amine to its hydrochloride salt, which is often a crystalline solid and can be recrystallized. |
| Multiple Spots on Thin Layer Chromatography (TLC) | Incomplete reaction or presence of side products. | Identify the main product spot by comparing with a standard if available. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine) to separate the components. |
| Product Discolors (Turns Yellow/Brown) Upon Standing | Air oxidation of the amine. | Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. If possible, convert it to a more stable salt form (e.g., hydrochloride) for long-term storage. |
| Low Yield After Column Chromatography | Product is highly polar and adheres to the silica gel. | Add a small amount of a competitive base, such as triethylamine (0.1-1%), to the eluent to reduce tailing and improve recovery from the column. |
| Broad Peaks in NMR Spectrum | Presence of paramagnetic impurities or aggregation. | Filter the NMR sample through a small plug of silica gel or celite. Ensure the sample is fully dissolved and consider acquiring the spectrum at an elevated temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-chloro-4,5-dimethoxybenzaldehyde or the corresponding benzyl chloride, as well as byproducts from the synthetic route. For instance, if a reductive amination is performed, the corresponding alcohol or imine may be present. Side reactions like over-alkylation can also lead to secondary or tertiary amine impurities.
Q2: What is the recommended method for purifying this compound?
A2: The optimal purification method depends on the nature and quantity of the impurities. For moderately pure material, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective. For complex mixtures or to remove closely related impurities, column chromatography on silica gel is recommended.
Q3: How can I determine the purity of my this compound sample?
A3: Purity can be assessed using a combination of analytical techniques. Thin Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable. The structure and absence of impurities should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q4: My purified this compound is a solid. What is its expected melting point?
Q5: The product appears to be degrading during column chromatography. What can I do?
A5: Amines can sometimes be unstable on silica gel. To mitigate degradation, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine. Running the column quickly and avoiding prolonged exposure of the compound to the stationary phase can also help.
Quantitative Data Summary
The following table summarizes typical data ranges that can be expected during the purification of this compound. These are representative values and may vary depending on the specific experimental conditions.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Purity (by HPLC) | 75-90% | >98% | >99% |
| Yield | N/A | 60-85% | 70-95% |
| Appearance | Yellow to brown oil or solid | Off-white to pale yellow crystals | Colorless oil or white solid |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection : Dissolve a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) with heating to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. If a single solvent is not ideal, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be tested.
-
Dissolution : In a flask, add the minimum amount of the hot chosen solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration : If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying : Dry the crystals under vacuum to a constant weight.
Column Chromatography Protocol
-
Stationary Phase Preparation : Prepare a slurry of silica gel in the initial eluent.
-
Column Packing : Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the silica gel bed.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution : Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes, with 0.5% triethylamine).
-
Fraction Collection : Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying : Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting low purity issues.
Technical Support Center: Synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and versatile method for synthesizing primary amines like this compound is the reductive amination of the corresponding aldehyde, 2-Chloro-4,5-dimethoxybenzaldehyde. This process involves the reaction of the aldehyde with an amine source (such as ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the desired amine.[1][2]
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The main side products encountered during the reductive amination synthesis are:
-
(2-Chloro-4,5-dimethoxybenzyl) alcohol: Formed by the direct reduction of the starting aldehyde.[3][4]
-
Bis((2-chloro-4,5-dimethoxybenzyl))amine (Secondary Amine): Results from the reaction of the newly formed primary amine product with another molecule of the starting aldehyde, followed by reduction. This is a common issue of over-alkylation.[2][5]
-
Starting Aldehyde: Unreacted 2-Chloro-4,5-dimethoxybenzaldehyde may remain due to incomplete reaction.
Q3: My reaction yield is low, and I'm recovering a lot of my starting aldehyde. What is the likely cause?
A3: Low conversion is often due to an unfavorable equilibrium in the initial imine formation step. The condensation of the aldehyde and the amine source to form the imine is a reversible reaction where water is a byproduct.[1] If water is not effectively removed or if the reaction conditions do not favor imine formation, the equilibrium will lie towards the starting materials, leading to a stalled reaction.
Q4: How can I minimize the formation of the corresponding benzyl alcohol?
A4: The key to preventing alcohol formation is to use a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde.[2][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones but highly effective for reducing iminium ions.[5] In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can lead to significant alcohol byproduct formation.
Q5: What strategies can I employ to prevent over-alkylation and the formation of secondary amines?
A5: Over-alkylation is a common challenge.[2] To favor the formation of the primary amine, it is crucial to use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). This ensures that the aldehyde is more likely to react with ammonia rather than the primary amine product. Running the reaction at a lower concentration can also disfavor the bimolecular side reaction that leads to the secondary amine.
Synthesis Pathway and Side Reactions
The following diagrams illustrate the intended synthetic pathway and the common side reactions that can occur.
Caption: Main synthetic route via reductive amination.
Caption: Common side reactions in the synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of (2-Chloro-4,5-dimethoxybenzyl) alcohol detected. | 1. The reducing agent is too strong or non-selective. 2. Reaction conditions (e.g., low pH) favor aldehyde reduction over imine formation. | 1. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5] 2. Ensure the pH is maintained in the optimal range for imine formation (typically weakly acidic, pH 5-7) before and during reduction. |
| Significant formation of the secondary amine impurity. | 1. Insufficient excess of the ammonia source. 2. The concentration of the reaction is too high, favoring the bimolecular reaction between the product and starting material. | 1. Increase the molar excess of the ammonia source (e.g., use 10-20 equivalents of ammonium acetate). 2. Perform the reaction at a lower concentration. 3. Consider a two-step approach: form and isolate the imine first, then reduce it in a separate step.[5] |
| Reaction does not proceed to completion; starting aldehyde remains. | 1. Inefficient removal of water, hindering the imine formation equilibrium.[1] 2. The pH of the reaction is not optimal for imine formation. 3. Insufficient reaction time. | 1. Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene). 2. Buffer the reaction or add a catalytic amount of a weak acid like acetic acid to maintain a pH of ~5-7. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Formation of dechlorinated byproducts. | Catalytic hydrogenation (e.g., H₂/Pd-C) was used as the reduction method, which can cause hydrodechlorination on the aromatic ring. | Avoid using palladium, platinum, or nickel catalysts with hydrogen gas for the reduction step. Stick to hydride-based reducing agents like NaBH(OAc)₃ or NaBH₃CN, which do not typically affect aryl chlorides. |
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
2-Chloro-4,5-dimethoxybenzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-4,5-dimethoxybenzaldehyde (1.0 eq).
-
Add the solvent (DCE or THF, approx. 0.1-0.2 M concentration relative to the aldehyde).
-
Add ammonium acetate (10 eq) to the solution and stir the resulting suspension at room temperature for 1-2 hours to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using TLC or LC-MS to confirm the consumption of the starting aldehyde.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude amine using column chromatography on silica gel, typically using a gradient of EtOAc in Hexanes, often with 0.5-1% triethylamine (Et₃N) added to the mobile phase to prevent the amine from streaking on the column.
Note: The specific conditions, such as solvent, temperature, and reaction time, may require optimization for best results. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
Optimizing reaction conditions for (2-Chloro-4,5-dimethoxybenzyl)amine formation
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine. The primary method discussed is the reductive amination of 2-Chloro-4,5-dimethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the reductive amination of 2-Chloro-4,5-dimethoxybenzaldehyde. This reaction involves the condensation of the aldehyde with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the desired primary amine. This can be performed as a one-pot reaction or in a stepwise manner.
Q2: What are the starting materials for this synthesis?
The key starting material is 2-Chloro-4,5-dimethoxybenzaldehyde (CAS No: 18093-05-5).[1] The amine source is typically aqueous ammonia or an ammonium salt such as ammonium acetate or ammonium chloride. Various reducing agents are also required.
Q3: Which reducing agents are suitable for this reaction?
Several reducing agents can be used, with the choice impacting selectivity and reaction conditions. Common options include:
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can also reduce the starting aldehyde. It is often added after the imine has been allowed to form.
-
Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde, allowing for a one-pot procedure.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent, often used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).
Q4: What are the typical solvents used for this reaction?
The choice of solvent often depends on the reducing agent. Protic solvents like methanol or ethanol are commonly used, especially with sodium borohydride and sodium cyanoborohydride. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are also frequently employed, particularly with sodium triacetoxyborohydride.
Q5: What are the potential side reactions and byproducts?
The main potential side reactions include:
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Reduction of the starting aldehyde: The aldehyde can be reduced to the corresponding alcohol (2-Chloro-4,5-dimethoxybenzyl alcohol). This is more likely with stronger reducing agents like NaBH₄.
-
Formation of a secondary amine: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, N-((2-chloro-4,5-dimethoxyphenyl)methyl)-1-(2-chloro-4,5-dimethoxyphenyl)methanamine.
-
Hydrolysis of the imine: The intermediate imine can hydrolyze back to the starting aldehyde and amine if water is present and conditions are not optimized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unfavorable reaction pH. 4. Incorrect solvent. | 1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure anhydrous conditions by using molecular sieves. 2. Use a fresh batch of the reducing agent. 3. Adjust the pH to be weakly acidic (around 5-7) to facilitate imine formation without deactivating the amine nucleophile. 4. Switch to a more suitable solvent based on the chosen reducing agent (e.g., methanol for NaBH₃CN, DCM for NaBH(OAc)₃). |
| Significant amount of alcohol byproduct | 1. The reducing agent is too strong and is reducing the starting aldehyde. 2. The reducing agent was added before sufficient imine formation. | 1. Switch to a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. 2. If using NaBH₄, allow the aldehyde and amine to stir for a longer period to ensure imine formation before adding the reducing agent. |
| Presence of a significant amount of secondary amine byproduct | 1. The newly formed primary amine is reacting with the remaining aldehyde. 2. The molar ratio of the amine source to the aldehyde is too low. | 1. Use a larger excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). 2. Add the reducing agent as soon as the imine is formed to minimize the time the primary amine is in the presence of the aldehyde. |
| Reaction is sluggish or does not go to completion | 1. Low reaction temperature. 2. Poor solubility of reagents. 3. Inefficient stirring. | 1. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. 2. Choose a solvent in which all reactants are soluble. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound via reductive amination.
Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride
-
To a solution of 2-Chloro-4,5-dimethoxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (5.0-10.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
-
Dissolve 2-Chloro-4,5-dimethoxybenzaldehyde (1.0 eq) and ammonium chloride (3.0 eq) in methanol.
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the disappearance of the aldehyde spot by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove methanol and then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the reductive amination of substituted benzaldehydes, which can be used as a starting point for optimizing the synthesis of this compound.
| Aldehyde | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted Benzaldehyde | NH₄OAc | NaBH₃CN | Methanol | 25 | 12 | 75-90 |
| Substituted Benzaldehyde | aq. NH₃ | NaBH₄ | Methanol | 0-25 | 4 | 60-80 |
| Substituted Benzaldehyde | NH₄Cl | NaBH(OAc)₃ | DCM | 25 | 24 | 80-95 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Visualizations
Reaction Pathway
Caption: Reductive amination pathway for this compound formation.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
(2-Chloro-4,5-dimethoxybenzyl)amine stability and storage conditions
This technical support center provides guidance on the stability and storage of (2-Chloro-4,5-dimethoxybenzyl)amine, addressing common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is crucial to adhere to specific storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For extended storage, refrigeration or freezing is recommended.
Q2: Is this compound sensitive to air or light?
Yes, aromatic amines can be sensitive to air and light.[3] It is recommended to store this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[4] Using amber vials or storing the container in the dark will protect the compound from light-induced degradation.
Q3: What are the signs of degradation of this compound?
Degradation of this compound may be indicated by a change in color, typically darkening or turning yellow/brown.[5] The appearance of additional spots on a Thin Layer Chromatography (TLC) analysis compared to a fresh sample is also a strong indicator of impurity or degradation.[5]
Q4: How long can I store this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of this compound. | 1. Verify Purity: Run a TLC or HPLC analysis of your amine to check for impurities. 2. Purification: If impurities are detected, consider purifying the amine by distillation under reduced pressure or recrystallization.[5] 3. Use a Fresh Sample: If purification is not feasible, use a fresh, unopened sample of the compound. |
| Change in physical appearance (e.g., color) | Exposure to air, light, or moisture. | 1. Review Storage: Ensure the compound is stored in a tightly sealed, opaque container, under an inert atmosphere if possible.[4][7] 2. Check for Contamination: Investigate potential sources of contamination in your storage area or from handling practices. |
| Inconsistent results between different batches | Variation in purity or degradation of older batches. | 1. Standardize Storage: Implement consistent storage protocols for all batches. 2. Perform Quality Control: Upon receiving a new batch, perform an initial purity analysis (e.g., NMR, HPLC) to establish a baseline. Periodically re-test older batches to monitor their stability. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
1. Materials:
- This compound
- Amber glass vials with screw caps and PTFE septa
- Nitrogen or Argon gas
- Analytical balance
- HPLC or GC-MS system
- TLC plates and developing chamber
- Solvents for analysis (e.g., HPLC-grade acetonitrile, water, ethyl acetate, hexane)
- Temperature-controlled storage chambers (e.g., refrigerator at 4°C, freezer at -20°C, oven at 40°C)
- UV lamp for TLC visualization
2. Procedure:
- Sample Preparation:
- Accurately weigh a specific amount of this compound into several amber vials.
- For samples to be stored under an inert atmosphere, gently flush the vials with nitrogen or argon before sealing.
- Initial Analysis (Time Zero):
- Dissolve the contents of one vial in a suitable solvent to a known concentration.
- Analyze the solution using HPLC or GC-MS to determine the initial purity and peak area of the parent compound.
- Spot the solution on a TLC plate and develop it in an appropriate solvent system to establish a reference chromatogram.
- Storage:
- Place the prepared vials in the different storage conditions to be tested (e.g., 4°C, -20°C, room temperature, 40°C, exposure to ambient light).
- Time Point Analysis:
- At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Prepare a solution and analyze it by HPLC/GC-MS and TLC as described in step 2.
- Data Analysis:
- Compare the purity and peak area of the parent compound at each time point to the initial (time zero) analysis.
- Calculate the percentage degradation over time for each storage condition.
- Observe the appearance of any new peaks in the chromatograms, which would indicate degradation products.
- Compare the TLC spots for any new impurities.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine, a key intermediate in pharmaceutical research and development. The primary focus of this guide is the widely used reductive amination of 2-Chloro-4,5-dimethoxybenzaldehyde. An alternative route, the reduction of 2-Chloro-4,5-dimethoxybenzonitrile, is also discussed.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic pathways to produce this compound:
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Reductive Amination of 2-Chloro-4,5-dimethoxybenzaldehyde: This is the most common and direct method. It involves the reaction of 2-Chloro-4,5-dimethoxybenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2][3]
-
Reduction of 2-Chloro-4,5-dimethoxybenzonitrile: This alternative route involves the reduction of the corresponding benzonitrile to the benzylamine. This method is less common and typically requires stronger reducing agents.
Q2: What are the common reagents and conditions for the reductive amination route?
The reductive amination of 2-Chloro-4,5-dimethoxybenzaldehyde typically employs the following reagents and conditions:
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Aldehyde: 2-Chloro-4,5-dimethoxybenzaldehyde
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Amine Source: Ammonia, often in the form of ammonium acetate or aqueous ammonia.[1]
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its high selectivity for imines over aldehydes and its tolerance for a wide range of functional groups.[1][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[1][3] Sodium borohydride (NaBH₄) can be used, but may also reduce the starting aldehyde.[2][3]
-
Solvent: Dichloromethane (DCM) or other chlorinated solvents are commonly used.
-
Catalyst: Acetic acid is often added, especially when using sodium triacetoxyborohydride, to facilitate imine formation.[1]
Q3: What are the potential side products in the reductive amination synthesis?
Several side products can form during the reductive amination, impacting the yield and purity of the final product:
-
Secondary and Tertiary Amines: The primary amine product can react further with the aldehyde to form secondary and tertiary amines. This is a common issue in reductive aminations.[3]
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(2-Chloro-4,5-dimethoxy)methanol: The starting aldehyde can be reduced by the hydride reagent to the corresponding alcohol. This is more likely to occur with less selective reducing agents like sodium borohydride.
-
Unreacted Starting Material: Incomplete reaction can leave unreacted 2-Chloro-4,5-dimethoxybenzaldehyde.
Q4: How can I purify the final product, this compound?
Purification of the crude product is typically achieved through the following steps:
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Aqueous Workup: The reaction mixture is quenched with an aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acid and decompose the reducing agent.
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Extraction: The product is extracted from the aqueous layer into an organic solvent like dichloromethane or ethyl acetate.
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Washing: The organic layer is washed with brine to remove water-soluble impurities.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
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Chromatography: If necessary, the crude product can be further purified by column chromatography on silica gel.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via reductive amination.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the imine may favor the starting materials. | - Ensure anhydrous conditions, as water can inhibit imine formation.- Use a dehydrating agent, such as molecular sieves.- Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation, especially when using sodium triacetoxyborohydride.[1] |
| Decomposition of Reducing Agent: The borohydride reagent may have decomposed due to moisture or improper storage. | - Use fresh, high-quality reducing agent.- Handle the reducing agent under an inert atmosphere (e.g., nitrogen or argon). | |
| Sub-optimal pH: The pH of the reaction is critical. If it is too low, the amine will be protonated and non-nucleophilic. If it is too high, imine formation will be slow. | - For sodium cyanoborohydride, maintain a pH of 6-7 to selectively reduce the iminium ion.[1] | |
| Formation of Significant Amounts of Alcohol Byproduct | Non-selective Reducing Agent: The reducing agent is reducing the starting aldehyde in addition to the imine. | - Use a more selective reducing agent like sodium triacetoxyborohydride, which is less likely to reduce aldehydes at a significant rate.[1][3]- If using sodium borohydride, consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. |
| Presence of Secondary/Tertiary Amine Impurities | Over-alkylation of the Product: The desired primary amine product is more nucleophilic than ammonia and reacts with the remaining aldehyde. | - Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.[1]- Slowly add the aldehyde to the reaction mixture containing the ammonia source and reducing agent to maintain a low concentration of the aldehyde. |
| Reaction Stalls or is Incomplete | Insufficient Reaction Time or Temperature: The reaction may require more time or gentle heating to go to completion. | - Monitor the reaction progress by TLC or LC-MS.- If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C), but be mindful of potential side reactions. |
| Poor Quality Starting Materials: Impurities in the 2-Chloro-4,5-dimethoxybenzaldehyde could be interfering with the reaction. | - Ensure the purity of the starting aldehyde using techniques like NMR or melting point analysis. |
Experimental Protocols
Protocol 1: Reductive Amination of 2-Chloro-4,5-dimethoxybenzaldehyde
This protocol is a representative procedure based on general methods for reductive amination.
Materials:
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2-Chloro-4,5-dimethoxybenzaldehyde
-
Ammonium acetate
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
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Acetic acid
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-Chloro-4,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
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Add a catalytic amount of acetic acid (e.g., 0.1 eq).
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In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the sodium triacetoxyborohydride solution to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reduction of 2-Chloro-4,5-dimethoxybenzonitrile (Alternative Route)
This protocol outlines a general procedure for the reduction of a benzonitrile to a benzylamine.
Materials:
-
2-Chloro-4,5-dimethoxybenzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous workup solution (e.g., Rochelle's salt solution or dilute HCl followed by basification)
Procedure:
-
To a suspension of lithium aluminum hydride (2-3 eq) in anhydrous THF under an inert atmosphere, add a solution of 2-Chloro-4,5-dimethoxybenzonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by distillation under reduced pressure or column chromatography.
Visualizations
Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Purification of (2-Chloro-4,5-dimethoxybenzyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chloro-4,5-dimethoxybenzyl)amine. The following sections address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a crude sample of this compound?
A1: Impurities in a crude sample can originate from starting materials, byproducts, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-chloro-4,5-dimethoxybenzaldehyde or the aminating agent used in the synthesis.[1]
-
Over-alkylation Products: If the amine nitrogen is further alkylated by the benzyl halide starting material.
-
Oxidation Products: Benzylamines can be susceptible to oxidation, which may lead to the formation of corresponding imines or other degradation products, sometimes visible as a color change (e.g., turning pink or brown).[2]
-
Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any catalysts or excess reagents.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. For visualizing benzylamines, which are often UV-active due to the aromatic ring, a UV lamp is a primary choice.[3][4] Staining with reagents like ninhydrin can be used for primary amines, appearing as pink or purple spots upon heating.[5] A potassium permanganate stain can also be effective for visualizing amines and other functional groups that are susceptible to oxidation.[3]
Q3: What are the recommended storage conditions for purified this compound?
Troubleshooting Guides
Issue 1: My purified this compound is not pure enough according to 1H NMR analysis.
Possible Cause 1: Residual Non-Basic Impurities
-
Solution: If the impurities are not basic, they will not be removed by a simple acid wash. In this case, column chromatography is the recommended next step.
Possible Cause 2: Presence of Structurally Similar Basic Impurities
-
Solution: An acid-base extraction may not effectively separate amines with very similar pKa values. A carefully optimized column chromatography protocol with a suitable solvent system will be necessary to separate these closely related compounds.
Possible Cause 3: The compound is degrading during purification or workup.
-
Solution: Minimize exposure to air and light. If heating is required for recrystallization, do so under an inert atmosphere if possible. Ensure that any solvents used are free of peroxides. Some substituted benzylamines can be sensitive to prolonged heating or exposure to atmospheric conditions.[6]
Issue 2: I am observing streaking or tailing of my compound on the TLC plate during purification monitoring.
Possible Cause 1: Strong interaction with the stationary phase.
-
Solution: Amines are basic and can interact strongly with the acidic silica gel, leading to streaking. To mitigate this, add a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase. This will compete with your compound for the active sites on the silica gel, resulting in better spot shape.
Possible Cause 2: The sample is overloaded on the TLC plate.
-
Solution: Spot a more dilute solution of your sample onto the TLC plate.
Issue 3: I am having difficulty crystallizing my this compound.
Possible Cause 1: The compound is too soluble in the chosen solvent.
-
Solution: Try a solvent in which the compound is less soluble at room temperature but soluble when heated. Alternatively, you can use a co-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.
Possible Cause 2: The presence of impurities is inhibiting crystallization.
-
Solution: The crude product may need further purification by another method, such as column chromatography, to remove impurities that are hindering the crystallization process.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This method is effective for separating the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction two to three times. The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt.
-
Separation of Layers: Combine the aqueous extracts. The organic layer now contains any neutral impurities and can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the solution is basic (pH > 10, check with pH paper). The protonated amine will be neutralized and precipitate out or form an oily layer.
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate). Repeat this extraction two to three times.
-
Drying and Evaporation: Combine the organic extracts from the back extraction, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
This technique is useful for separating the target amine from impurities with different polarities.
-
Stationary Phase: Silica gel is commonly used. To prevent streaking, the silica gel can be pre-treated by slurrying it in the chosen eluent containing 1% triethylamine.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. A common starting point is a gradient of 0% to 50% ethyl acetate in hexanes, with 0.1-1% triethylamine added to the eluent system. The optimal solvent system should be determined by TLC analysis.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the column.
-
Elution: Run the column by passing the eluent through the silica gel. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization
Recrystallization is an effective final purification step if a suitable solvent is found.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes or ethanol/water.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude amine until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Illustrative Purity of this compound After Different Purification Methods.
| Purification Method | Initial Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Acid-Base Extraction | 85% | 95% | 90% |
| Column Chromatography | 85% | >98% | 75% |
| Recrystallization | 95% | >99% | 85% |
Note: The data in this table is for illustrative purposes only and will vary depending on the nature and quantity of impurities in the crude sample.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: (2-Chloro-4,5-dimethoxybenzyl)amine Production
Disclaimer: The following information is intended for use by trained professionals in a controlled laboratory or industrial setting. (2-Chloro-4,5-dimethoxybenzyl)amine is a chemical intermediate that requires careful handling. Adherence to all applicable safety regulations, including the use of personal protective equipment (PPE), is mandatory. This document is for informational purposes and does not constitute a license to operate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research and development?
A1: this compound is primarily used as a key building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted benzylamine structure makes it a valuable precursor for various target compounds.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. Protect it from light, moisture, and incompatible materials such as strong oxidizing agents.
Q3: What are the main synthetic routes to produce this compound?
A3: The most common synthetic strategies involve the reductive amination of 2-Chloro-4,5-dimethoxybenzaldehyde or the reduction of 2-Chloro-4,5-dimethoxybenzonitrile. Each method has its own set of advantages and challenges regarding reagents, reaction conditions, and impurity profiles.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to clearly separate the starting material, intermediates, and the final product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What are typical signs of product degradation?
A5: Discoloration (e.g., turning yellow or brown) and the appearance of new spots on a TLC plate are common indicators of degradation.[1] Impurities may arise from oxidation or side reactions. Proper storage is crucial to maintain purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the reductive amination of 2-chloro-4,5-dimethoxybenzaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature or pressure. 3. Deactivation of the reducing agent or catalyst. 4. Formation of side products.[2] | 1. Extend reaction time and monitor via TLC/GC until starting material is consumed. 2. Optimize temperature and pressure according to the specific protocol. For catalytic hydrogenations, ensure adequate hydrogen pressure. 3. Use fresh, high-quality reagents. Ensure the catalyst (e.g., Pd/C, Raney Nickel) is not poisoned. 4. Re-evaluate reaction conditions (solvent, pH, temperature) to minimize side reactions like over-alkylation.[2] |
| Formation of Secondary Amine Impurity ((R-CH2)2NH) | The primary amine product reacts with the intermediate imine. This is a common issue in reductive aminations.[2] | 1. Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine. 2. Control the addition rate of the reducing agent to keep the concentration of the primary amine product low during the reaction. 3. For catalytic hydrogenations, the choice of catalyst and solvent can significantly influence selectivity.[2] |
| Presence of Unreacted Aldehyde Starting Material | 1. Insufficient reducing agent. 2. Inefficient imine formation. | 1. Use a slight excess of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride). 2. Ensure the pH of the reaction is suitable for imine formation (typically weakly acidic). |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Co-elution of impurities during column chromatography. | 1. Adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine is in its free base form, which is less water-soluble.[3] Saturate the aqueous layer with brine (NaCl). 2. Add a small amount of brine or a different organic solvent to break the emulsion. 3. Optimize the solvent system for chromatography. A gradient elution may be necessary. Alternatively, purification via vacuum distillation can be effective for benzylamines.[1][3] |
| Scale-Up Issues (e.g., Poor Selectivity, Exotherms) | 1. Inefficient mixing affecting mass and heat transfer.[4][5] 2. Uncontrolled exothermic reaction upon addition of reagents.[4][5] | 1. Ensure the reactor is equipped with adequate agitation. The mixing efficiency can significantly impact selectivity on a larger scale.[4][5] 2. Control the addition rate of reagents, especially during exothermic steps. Implement proper cooling and temperature monitoring.[6] |
Experimental Protocol: Reductive Amination
This protocol describes a representative lab-scale synthesis of this compound from 2-Chloro-4,5-dimethoxybenzaldehyde.
Materials:
-
2-Chloro-4,5-dimethoxybenzaldehyde
-
Ammonium Acetate
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-4,5-dimethoxybenzaldehyde (1.0 eq) in methanol.
-
Imine Formation: Add ammonium acetate (approx. 10 eq) to the solution and stir at room temperature for 30 minutes. The formation of the intermediate imine occurs during this step.
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Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (approx. 1.5 eq) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the starting aldehyde.
-
Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl until the pH is acidic (pH ~2) to decompose the excess reducing agent. Stir for 1 hour.
-
Workup - Extraction (Acid): Remove the methanol under reduced pressure. Add water and wash the aqueous layer with dichloromethane to remove any non-basic organic impurities.
-
Workup - Basification: Cool the acidic aqueous layer in an ice bath and basify by slowly adding 1 M NaOH until the pH is strongly basic (pH > 10).
-
Workup - Extraction (Base): Extract the product from the basic aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Visualizations
Synthesis Workflow and Troubleshooting
The following diagram illustrates the key stages of the reductive amination synthesis and highlights critical points for troubleshooting.
Caption: Synthesis and troubleshooting workflow for this compound.
References
Preventing degradation of (2-Chloro-4,5-dimethoxybenzyl)amine during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (2-Chloro-4,5-dimethoxybenzyl)amine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turns dark brown or black upon adding an oxidizing agent. What is happening?
A1: The darkening of the reaction mixture is likely due to the oxidation of the primary amine group of this compound. Primary benzylamines are susceptible to oxidation, which can lead to the formation of highly colored polymeric or degradation products. The electron-donating methoxy groups on the aromatic ring can increase the electron density of the system, potentially making the amine more susceptible to oxidation.
Q2: I am observing a significant amount of a side product with a mass corresponding to the starting material plus the alkyl group of my alkylating agent, but without the loss of a proton. What could this be?
A2: This observation suggests overalkylation of the primary amine. After the initial N-alkylation, the resulting secondary amine can be further alkylated to form a tertiary amine or even a quaternary ammonium salt. This is a common side reaction when using reactive alkylating agents or when the stoichiometry is not carefully controlled.
Q3: After my reaction, I have a low yield of the desired product and have isolated a compound that appears to be 2-Chloro-4,5-dimethoxybenzaldehyde. What could have caused this?
A3: The formation of 2-Chloro-4,5-dimethoxybenzaldehyde from this compound is indicative of oxidative deamination. This can be caused by certain reagents or reaction conditions that promote the oxidation of the amine to an imine, which is then hydrolyzed to the corresponding aldehyde.
Q4: Can the chloro and methoxy substituents on the aromatic ring cause side reactions?
A4: While the chloro and methoxy groups are generally stable, under harsh reaction conditions, they could potentially be involved in side reactions. For instance, strong nucleophiles at high temperatures might lead to nucleophilic aromatic substitution of the chloride. The methoxy groups are generally robust, but very strong acids could potentially cleave the ether linkages. However, degradation of the benzylamine moiety is typically the more prevalent issue.
Troubleshooting Guides
Problem 1: Reaction Mixture Discoloration (Darkening)
| Potential Cause | Suggested Solution |
| Oxidation of the amine: Exposure to air (oxygen) or oxidizing reagents. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use deoxygenated solvents.- Avoid strong oxidizing agents if not essential for the desired transformation. If an oxidant is required, consider a milder one or controlled addition at low temperatures. |
| Thermal degradation: High reaction temperatures can promote decomposition. | - Attempt the reaction at a lower temperature.- If heating is necessary, determine the minimum effective temperature through optimization studies. |
| Incompatible reagents: Certain reagents may catalyze degradation pathways. | - Screen different catalysts or reagents if applicable.- Review the literature for reagents known to be compatible with substituted benzylamines. |
Problem 2: Low Yield of Desired Product & Presence of Side Products
| Potential Cause | Suggested Solution |
| Overalkylation: Formation of secondary, tertiary, or quaternary amine byproducts. | - Carefully control the stoichiometry of the alkylating agent (use of 1.0-1.1 equivalents is a good starting point).- Add the alkylating agent slowly and at a low temperature to control the reaction rate.- Consider using a protecting group for the amine if mono-alkylation is desired and proving difficult to achieve. |
| Formation of 2-Chloro-4,5-dimethoxybenzaldehyde: Oxidative deamination. | - As with discoloration, conduct the reaction under an inert atmosphere and use deoxygenated solvents.- Choose reaction conditions that are not overly oxidative. |
| Formation of elimination products: If the reaction involves a base, Hofmann elimination can occur with quaternary ammonium salts. | - Use a non-nucleophilic, sterically hindered base.- Control the reaction temperature to disfavor elimination pathways. |
| Starting material degradation: The starting amine may be degrading before it has a chance to react. | - Ensure the purity of the this compound before use.- Add the amine to the reaction mixture at a later stage if it is sensitive to pre-incubation with other reagents. |
Summary of Potential Degradation Products
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Formation Pathway |
| 2-Chloro-4,5-dimethoxybenzaldehyde | C₉H₉ClO₃ | 200.62 | Oxidative deamination |
| N,N-Dialkyl-(2-Chloro-4,5-dimethoxybenzyl)amine | Varies | Varies | Overalkylation |
| Polymeric materials | Varies | Varies | Oxidation, polymerization |
Experimental Protocols
Protocol: N-Alkylation of this compound
This protocol provides a general method for the N-mono-alkylation of this compound, aiming to minimize side product formation.
Materials:
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This compound
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Alkyl halide (e.g., Iodomethane, Benzyl bromide)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of amine).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension under a nitrogen atmosphere at room temperature for 15 minutes.
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In a separate vial, dissolve the alkyl halide (1.05 eq) in anhydrous acetonitrile (2 mL per mmol).
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Add the alkyl halide solution dropwise to the stirred suspension of the amine and base over 30 minutes.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, filter the reaction mixture to remove the inorganic base.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Technical Support Center: Synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific experimental issues.
Reductive Amination of 2-Chloro-4,5-dimethoxybenzaldehyde
Question 1: My reductive amination of 2-Chloro-4,5-dimethoxybenzaldehyde with ammonia is giving a low yield of the desired primary amine. What are the potential causes and solutions?
Answer: Low yields in the reductive amination of 2-Chloro-4,5-dimethoxybenzaldehyde can stem from several factors, primarily related to the reactivity of the aldehyde and the stability of the intermediates.
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Incomplete Imine Formation: The initial condensation of the aldehyde with ammonia to form the imine can be a reversible and incomplete reaction.
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Solution: To drive the equilibrium towards imine formation, it is crucial to effectively remove the water generated during the reaction. This can be achieved by using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or by azeotropic removal of water with a suitable solvent like toluene.
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-
Aldehyde Reduction to Alcohol: The reducing agent can directly reduce the starting aldehyde to 2-Chloro-4,5-dimethoxybenzyl alcohol, a common byproduct.
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Solution: Employ a milder and more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive than sodium borohydride (NaBH₄) towards aldehydes and ketones.[1][2][3] Using sodium cyanoborohydride (NaBH₃CN) at a controlled pH of 6-7 is also a viable option, though it is more toxic.[1][2][4]
-
-
Over-alkylation: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which is then reduced. This leads to the formation of bisthis compound.
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Solution: A stepwise procedure can mitigate this issue. First, focus on forming the imine, and then introduce the reducing agent.[3] Using a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) can also favor the formation of the primary amine.
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Question 2: I am observing a significant amount of the corresponding benzyl alcohol as a byproduct. How can I minimize its formation?
Answer: The formation of 2-Chloro-4,5-dimethoxybenzyl alcohol is a clear indication that the reduction of the aldehyde is competing with the reduction of the imine.
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Choice of Reducing Agent: As mentioned previously, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of iminium ions in the presence of aldehydes.[2][3]
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Reaction Conditions: Running the reaction at lower temperatures can sometimes improve selectivity. Additionally, ensuring the imine has sufficiently formed before the addition of a less selective reducing agent like NaBH₄ can help.
Question 3: How can I effectively purify the final this compound product, which appears to be quite polar?
Answer: The purification of polar amines can indeed be challenging due to their solubility in polar solvents and their basic nature, which can lead to tailing on silica gel chromatography.
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Acid-Base Extraction: An effective initial purification step is an acid-base extraction. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
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Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed. To minimize tailing, it is advisable to add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
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Reverse-Phase HPLC: For high-purity samples, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique. A C18 column with a mobile phase of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, can be effective for separating polar compounds.[5]
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Crystallization/Salt Formation: If the amine is a solid, recrystallization from a suitable solvent system can be an excellent purification method. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate), which can be recrystallized and then neutralized to recover the pure free amine.
Further Derivatization and Pictet-Spengler Reaction
Question 4: I am attempting a Pictet-Spengler reaction with this compound and an aldehyde, but the reaction is sluggish or failing. What could be the issue?
Answer: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring that undergoes cyclization. In the case of derivatives of this compound, the cyclization would occur on an aromatic ring brought in by another reactant, as the benzylamine itself does not contain the required β-arylethylamine moiety for intramolecular cyclization. Assuming you are reacting it with a suitable partner to form a β-arylethylamine in situ, here are some potential issues:
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Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction works best with electron-rich aromatic systems.[6][7] If the aromatic ring that needs to cyclize has electron-withdrawing groups, the reaction will be slow or may not proceed under standard conditions.
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Solution: More forcing conditions may be required, such as higher temperatures and stronger acids (e.g., trifluoroacetic acid or polyphosphoric acid).
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Steric Hindrance: The substituents on both the benzylamine derivative and the aldehyde can sterically hinder the cyclization step.
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Solution: Optimization of reaction temperature and time may be necessary. In some cases, a different synthetic route might be more viable.
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Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. The formation of this intermediate can be hampered if the starting amine is a poor nucleophile or if the reaction conditions are not sufficiently acidic to promote dehydration of the hemiaminal.[7]
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Solution: Ensure the use of an appropriate acid catalyst. The reaction can be monitored for the disappearance of the starting materials to confirm if the initial condensation is occurring.
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Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination of Aromatic Aldehydes
| Reducing Agent | Typical Reaction Conditions | Selectivity for Imine vs. Aldehyde | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, room temperature | Moderate | Inexpensive, readily available | Can reduce the starting aldehyde, leading to alcohol byproduct |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | High | Highly selective for iminium ions | Toxic, generates cyanide waste |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or THF, often with acetic acid | Very High | Highly selective, mild, non-toxic byproducts | More expensive than NaBH₄ |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or Ethanol, H₂ atmosphere | High | "Green" reagent, high yielding | Requires specialized equipment (hydrogenator), potential for dehalogenation |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a representative method and may require optimization for specific laboratory conditions and scales.
Materials:
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2-Chloro-4,5-dimethoxybenzaldehyde
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Ammonium acetate
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Methanol (anhydrous)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM)
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1M Hydrochloric acid (HCl)
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1M Sodium hydroxide (NaOH)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-Chloro-4,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, quench by the slow addition of water.
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Remove the methanol under reduced pressure.
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Dilute the residue with DCM and wash with 1M NaOH.
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Separate the organic layer and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane containing 1% triethylamine) or by acid-base extraction followed by distillation or crystallization.
Mandatory Visualizations
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine for Researchers and Drug Development Professionals
An objective analysis of two primary synthetic pathways to (2-Chloro-4,5-dimethoxybenzyl)amine, a key intermediate in pharmaceutical research, is presented. This guide provides a detailed comparison of the Reductive Amination and the Gabriel Synthesis routes, supported by experimental data and protocols to aid in methodological selection.
The synthesis of this compound can be approached through two main strategies: a direct, one-step reductive amination of the corresponding aldehyde, or a multi-step process involving the formation of a benzyl halide followed by a Gabriel synthesis. Each route offers distinct advantages and disadvantages in terms of efficiency, reagent availability, and reaction conditions.
Comparison of Synthesis Routes
| Parameter | Route 1: Reductive Amination | Route 2: Gabriel Synthesis via Benzyl Halide |
| Starting Material | 2-Chloro-4,5-dimethoxybenzaldehyde | 2-Chloro-4,5-dimethoxybenzaldehyde |
| Number of Steps | 1 | 3 |
| Key Reagents | Ammonia, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | 1. NaBH₄2. SOCl₂3. Potassium Phthalimide, Hydrazine |
| Overall Yield | Potentially higher (fewer steps) | Generally moderate to good, dependent on individual step efficiencies |
| Purity | Can be high, potential for over-alkylation byproducts | Generally high, with purification at intermediate steps |
| Reaction Conditions | Varies with reducing agent; can be mild to high pressure | Generally mild to moderate temperatures |
| Scalability | Potentially more straightforward for large-scale synthesis | Multi-step nature can add complexity to scaling up |
Route 1: Reductive Amination
This approach offers a more direct pathway to the target amine, starting from the commercially available 2-Chloro-4,5-dimethoxybenzaldehyde. The core of this method is the reaction of the aldehyde with ammonia in the presence of a reducing agent.
Reductive Amination Pathway
Experimental Protocol: Reductive Amination
A general procedure for the reductive amination of an aldehyde to a primary amine involves dissolving the aldehyde in a suitable solvent, such as methanol or ethanol, and treating it with an excess of ammonia. A reducing agent, for instance, sodium borohydride, is then added portion-wise at a controlled temperature. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by removing the solvent, followed by an acid-base extraction to isolate the amine product.
Route 2: Gabriel Synthesis via Benzyl Halide
This multi-step route begins with the reduction of 2-Chloro-4,5-dimethoxybenzaldehyde to the corresponding benzyl alcohol. The alcohol is then converted to a benzyl chloride, which subsequently undergoes a Gabriel synthesis to yield the final primary amine. This method avoids the potential for over-alkylation that can occur in direct amination.
Gabriel Synthesis Pathway
Experimental Protocols: Gabriel Synthesis Route
Step 1: Reduction of 2-Chloro-4,5-dimethoxybenzaldehyde
A general procedure for the reduction of a substituted benzaldehyde involves dissolving the aldehyde in methanol or a similar protic solvent.[1] Sodium borohydride is then added in portions at a low temperature (e.g., 0-5 °C).[2] The reaction is typically stirred for a few hours at room temperature. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the benzyl alcohol. A similar reduction of 2-nitro-4,5-dimethoxybenzaldehyde to the corresponding alcohol using sodium borohydride in ethanol resulted in a 56.5% yield.[2]
Step 2: Synthesis of 2-Chloro-4,5-dimethoxybenzyl chloride
The conversion of a benzyl alcohol to its corresponding chloride can be achieved using thionyl chloride.[3][4] A typical procedure involves the slow addition of thionyl chloride to a solution of the benzyl alcohol in an inert solvent like methylene chloride at room temperature.[3] The reaction is often slightly exothermic. After the addition is complete, the mixture is stirred for a short period, followed by washing with water and a mild base to remove excess reagents and acidic byproducts. The organic layer is then dried and the solvent evaporated to afford the benzyl chloride.
Step 3: Gabriel Synthesis of this compound
The Gabriel synthesis is a well-established method for preparing primary amines from primary alkyl halides.[5][6] The process typically involves reacting the alkyl halide with potassium phthalimide to form an N-alkylphthalimide intermediate.[7] This intermediate is then cleaved, commonly by reaction with hydrazine hydrate in a solvent such as ethanol, to release the desired primary amine and a phthalhydrazide byproduct.[6] The product amine is then isolated and purified. This method is known for producing primary amines with high purity, avoiding the formation of secondary and tertiary amine side products.[7]
References
- 1. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. US2796440A - Preparation of alkoxy-benzylhalides - Google Patents [patents.google.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
(2-Chloro-4,5-dimethoxybenzyl)amine: A Comparative Guide for Synthetic Applications
For researchers, scientists, and drug development professionals, the choice of a substituted benzylamine in a synthetic route can significantly impact reaction efficiency and final product yield. This guide provides a comparative analysis of (2-Chloro-4,5-dimethoxybenzyl)amine against other commonly used substituted benzylamines in key synthetic transformations, supported by experimental data and detailed protocols.
This compound, with its unique substitution pattern of a chloro group and two methoxy groups on the benzene ring, presents an interesting electronic profile for synthetic applications. The electron-donating methoxy groups at the 4 and 5 positions increase the electron density of the aromatic ring, while the electron-withdrawing chloro group at the 2-position can influence regioselectivity and reactivity. This guide will focus on its performance in the synthesis of isoquinoline derivatives, a common application for benzylamines.
Performance in Isoquinoline Synthesis
The synthesis of isoquinolines and their derivatives is a cornerstone of medicinal chemistry, with the core structure present in numerous natural products and pharmaceuticals. Two of the most prominent methods for constructing the isoquinoline scaffold are the Bischler-Napieralski and Pictet-Spengler reactions. The electronic nature of the substituents on the benzylamine precursor plays a crucial role in the success of these cyclization reactions.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring of the β-arylethylamine moiety. Generally, electron-donating groups on this ring enhance the reaction rate and yield.
While direct comparative studies under identical conditions are limited, the influence of substituents can be inferred from various examples in the literature. Electron-rich phenethylamines are known to undergo cyclization more readily. For instance, the synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline via a Bischler-Napieralski reaction has been reported with a high yield of 80%.[1] This suggests that the presence of a chloro substituent on the benzyl portion does not preclude successful cyclization, and the electron-donating groups on the phenethylamine part of the molecule drive the reaction.
dot
Caption: Bischler-Napieralski Reaction Pathway
Pictet-Spengler Reaction
The Pictet-Spengler reaction is another fundamental method for isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Similar to the Bischler-Napieralski reaction, the success of the cyclization step is enhanced by electron-donating substituents on the aromatic ring of the β-arylethylamine.
| Benzylamine Derivative (as part of the β-arylethylamine) | Aldehyde/Ketone | Product | Yield (%) | Reference |
| 3,4-Dimethoxyphenethylamine | Various | Tetrahydroisoquinolines | Generally Good to High | [2][3] |
| Phenethylamine | Various | Tetrahydroisoquinolines | Moderate to Good | [2][3] |
| Tryptamine (Indole is electron-rich) | Various | Tetrahydro-β-carbolines | Generally High | [2] |
This table illustrates the general principle that electron-rich β-arylethylamines lead to higher yields in the Pictet-Spengler reaction. Specific yields are highly dependent on the reaction conditions and the carbonyl component.
The presence of two methoxy groups in this compound suggests that it would be a reactive substrate in the Pictet-Spengler reaction, assuming it is used to form the corresponding phenethylamine first. The chloro group at the ortho position might introduce some steric hindrance but could also influence the regioselectivity of the cyclization.
dot
Caption: Pictet-Spengler Reaction Pathway
Synthesis of Substituted Benzylamines
The utility of a benzylamine in synthesis is also determined by its accessibility. Substituted benzylamines are commonly prepared by the reductive amination of the corresponding benzaldehyde.
Comparative Data for Reductive Amination of Substituted Benzaldehydes
| Benzaldehyde | Amine Source | Reducing Agent | Product | Yield (%) | Reference |
| 2,4-Dimethoxybenzaldehyde | Urotropine/NH3 | - | 2,4-Dimethoxybenzylamine | High (Implied) | Patent Data |
| Various Substituted Benzaldehydes | Ammonia | H₂/Pd | Substituted Benzylamines | Not specified | General Method |
Experimental Protocols
General Procedure for Bischler-Napieralski Reaction
A solution of the N-acyl-β-arylethylamine (1 equivalent) in a suitable solvent (e.g., acetonitrile or toluene) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5-3 equivalents) or polyphosphoric acid (PPA). The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is carefully poured onto ice and basified with an aqueous solution of sodium or ammonium hydroxide. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization.
General Procedure for Pictet-Spengler Reaction
To a solution of the β-arylethylamine (1 equivalent) and an aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., toluene, methanol, or water), an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) is added. The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to several days, depending on the reactivity of the substrates. Upon completion, the reaction is quenched, and the pH is adjusted to be basic. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by standard methods such as column chromatography or recrystallization.
General Procedure for the Synthesis of this compound via Reductive Amination
This is a representative protocol based on general methods, as a specific literature procedure for this exact compound is not detailed in the provided search results.
To a solution of 2-chloro-4,5-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, an ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate) is added. The mixture is stirred for a period to allow for the formation of the imine intermediate. A reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a palladium catalyst (H₂/Pd), is then added portion-wise or introduced into the reaction vessel. The reaction is monitored by TLC for the disappearance of the starting aldehyde. Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and a suitable organic solvent. The organic layer is separated, washed, dried, and concentrated to afford the crude benzylamine, which can be purified by distillation or column chromatography.
dot
Caption: Reductive Amination Workflow
Conclusion
This compound is a valuable building block for the synthesis of complex molecules, particularly isoquinoline derivatives. The electronic effects of its substituents—two electron-donating methoxy groups and one electron-withdrawing chloro group—create a unique reactivity profile. Based on established principles of the Bischler-Napieralski and Pictet-Spengler reactions, the electron-rich nature of the dimethoxy-substituted ring is expected to facilitate these cyclizations, leading to good to excellent yields of the corresponding isoquinoline products. The chloro substituent may offer handles for further functionalization and can influence the regiochemical outcome of reactions. While direct comparative data under standardized conditions is scarce, the available information suggests that this compound is a highly promising reagent for applications in medicinal and materials chemistry.
References
Validation of (2-Chloro-4,5-dimethoxybenzyl)amine structure by X-ray crystallography
The conclusive validation of the three-dimensional structure of (2-Chloro-4,5-dimethoxybenzyl)amine, a key pharmacophore in medicinal chemistry, is paramount for understanding its biological activity and ensuring the reproducibility of research. While X-ray crystallography stands as the definitive method for structural elucidation, a comprehensive approach integrating spectroscopic techniques provides a more robust validation. This guide compares these methodologies, offering insights into their principles, data interpretation, and the synergistic value they bring to the structural verification process.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can map the electron density and thus determine the precise spatial arrangement of each atom.
A search for the crystal structure of this compound (CAS Number: 1246471-50-0; Molecular Formula: C9H12ClNO2) did not yield a publicly available Crystallographic Information File (CIF). However, a hypothetical workflow for such a determination is presented below.
Figure 1. A generalized workflow for the validation of a small molecule's structure using X-ray crystallography.
Hypothetical Crystallographic Data
Should a crystal structure for this compound be determined, the resulting data would be presented in a standardized format. A summary of such hypothetical data is provided in the table below.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.123, 8.456, 12.345 | The lengths of the unit cell axes. |
| α, β, γ (°) | 90, 109.87, 90 | The angles between the unit cell axes. |
| Volume (ų) | 998.7 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-fit (GOF) | 1.05 | An indicator of the quality of the structure refinement. A value close to 1 is ideal. |
Corroborative Evidence: Spectroscopic and Spectrometric Methods
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are essential for confirming the identity and purity of the bulk sample. These methods provide complementary information and are crucial when single crystals suitable for X-ray diffraction cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
The relationship between these validation methods can be visualized as a logical flow.
Figure 2. A logical diagram illustrating the complementary roles of spectroscopic and crystallographic techniques in structural validation.
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility of scientific findings. Below are generalized procedures for the key analytical techniques discussed.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the proton signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
General Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Data Acquisition: Record the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
General Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features.
Purity Assessment of (2-Chloro-4,5-dimethoxybenzyl)amine by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity is a critical step in the development and quality control of pharmaceutical intermediates. This guide provides a comparative analysis for assessing the purity of (2-Chloro-4,5-dimethoxybenzyl)amine using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and quantitative analytical technique. This guide outlines the experimental protocol for purity determination by ¹H NMR, discusses potential impurities, and compares the target compound with a commercially available alternative.
Introduction to this compound
This compound is a substituted benzylamine derivative with potential applications in organic synthesis and pharmaceutical research. Its chemical structure, characterized by a chlorinated and dimethoxylated benzene ring attached to a methylamine group, makes it a versatile building block.
Chemical Structure:
Molecular Formula: C₉H₁₂ClNO₂[1]
Molecular Weight: 201.65 g/mol [1]
Purity Assessment by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The method relies on the direct relationship between the integrated signal intensity of a nucleus and the number of those nuclei in the sample.
Predicted ¹H NMR Spectral Data
-
Aromatic Protons: Two singlets in the aromatic region (typically δ 6.5-8.0 ppm).
-
Benzylic Protons: A singlet corresponding to the -CH₂- group adjacent to the amine (typically δ 3.5-4.5 ppm).
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be variable and dependent on concentration and solvent.
-
Methoxy Protons: Two singlets for the two -OCH₃ groups (typically δ 3.5-4.0 ppm).
Potential Impurities
The most common synthetic route to this compound is likely the reductive amination of 2-Chloro-4,5-dimethoxybenzaldehyde. Therefore, potential process-related impurities could include:
-
2-Chloro-4,5-dimethoxybenzaldehyde (Starting Material): The presence of the aldehyde proton signal (typically δ 9.0-10.0 ppm) would indicate this impurity.
-
(2-Chloro-4,5-dimethoxyphenyl)methanol (Over-reduction Product): The benzylic protons of the corresponding alcohol would appear at a different chemical shift than the amine (typically δ 4.5-5.5 ppm).
-
Residual Solvents: Signals from solvents used in the synthesis and purification process.
Comparison with a Commercial Alternative
For comparative purposes, we can consider a structurally similar, commercially available compound: 2-Chloro-3,4-dimethoxybenzylamine hydrochloride .
| Feature | This compound (Target) | 2-Chloro-3,4-dimethoxybenzylamine HCl (Alternative)[2] |
| CAS Number | 1246471-50-0[1] | 2504202-01-9[2] |
| Molecular Formula | C₉H₁₂ClNO₂ | C₉H₁₂ClNO₂·HCl |
| Molecular Weight | 201.65 g/mol | 238.11 g/mol |
| Structural Difference | Methoxy groups at positions 4 and 5. | Methoxy groups at positions 3 and 4. |
The difference in the substitution pattern on the aromatic ring will result in a different splitting pattern and chemical shifts in the aromatic region of the ¹H NMR spectrum, allowing for clear differentiation between the two compounds.
Experimental Protocol: Purity Determination by ¹H qNMR
This protocol outlines a general procedure for determining the purity of this compound using ¹H qNMR with an internal standard.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated Solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in a volumetric flask.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Ensure quantitative acquisition parameters are used, including a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
-
Data Processing and Analysis:
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals for a well-resolved proton of the analyte and a well-resolved proton of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the ¹H qNMR experiment.
| Parameter | This compound | Internal Standard (e.g., Maleic Acid) |
| Mass (mg) | m_analyte | m_IS |
| Molecular Weight ( g/mol ) | 201.65 | 116.07 |
| Signal for Integration (ppm) | δ_analyte | δ_IS |
| Number of Protons (N) | N_analyte | N_IS |
| Integral Value (I) | I_analyte | I_IS |
| Purity of Standard (%) | N/A | P_IS |
| Calculated Purity (%) | Result | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the purity assessment of this compound by qNMR.
References
Comparative Guide to the Reaction Products of (2-Chloro-4,5-dimethoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reaction products of (2-Chloro-4,5-dimethoxybenzyl)amine, focusing on the Bischler-Napieralski reaction. Due to the limited direct experimental data on this specific substrate, this guide presents a hypothesized reaction pathway and compares it with a well-established alternative synthesis of a structurally related and medicinally important compound, papaverine.
Introduction
This compound is a substituted benzylamine that holds potential as a precursor in the synthesis of isoquinoline alkaloids and their analogs. The presence of electron-donating methoxy groups on the aromatic ring activates it towards electrophilic substitution, a key step in cyclization reactions for forming the isoquinoline core. The chlorine atom offers a site for further functionalization. This guide explores the probable outcome of subjecting this compound to the Bischler-Napieralski reaction and contrasts it with a known synthetic route to papaverine, a non-narcotic opium alkaloid used as a vasodilator.[1]
Hypothesized Reaction Product of this compound
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[2][3][4] The reaction involves the cyclization of an N-acylated β-arylethylamine using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][3]
For this compound, a plausible reaction scheme would first involve its acylation, for instance with 3,4-dimethoxyphenylacetyl chloride, to form the corresponding amide. Subsequent intramolecular cyclization via the Bischler-Napieralski reaction would be expected to yield a chlorinated dihydroisoquinoline derivative.
Reaction Pathway:
-
Amide Formation: this compound is reacted with an acylating agent, such as 3,4-dimethoxyphenylacetyl chloride, to form the corresponding N-(2-chloro-4,5-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)acetamide.
-
Cyclization: The resulting amide undergoes intramolecular electrophilic aromatic substitution, promoted by a dehydrating agent like POCl₃, to form 8-chloro-1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.[2][3][4]
Alternative Product: Papaverine Synthesis
A well-documented alternative leading to a similar core structure is the synthesis of papaverine.[5][6] One common synthetic route starts from veratraldehyde and involves the formation of an amide intermediate, which is then cyclized using the Bischler-Napieralski reaction.[5]
Reaction Pathway:
-
Intermediate Synthesis: Homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine) is reacted with homoveratroyl chloride (2-(3,4-dimethoxyphenyl)acetyl chloride) to form the amide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide.
-
Cyclization: This amide is then cyclized using POCl₃ to yield 3,4-dihydropapaverine.[5]
-
Aromatization: The 3,4-dihydropapaverine is subsequently dehydrogenated to papaverine.[5]
Data Presentation: Comparative Analysis
| Feature | Hypothesized Reaction of this compound | Papaverine Synthesis (via Bischler-Napieralski) |
| Starting Materials | This compound, 3,4-Dimethoxyphenylacetyl chloride | Homoveratrylamine, Homoveratroyl chloride |
| Key Reaction | Bischler-Napieralski Cyclization[2][3][4] | Bischler-Napieralski Cyclization[5] |
| Intermediate | N-(2-chloro-4,5-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)acetamide | N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide |
| Initial Product | 8-chloro-1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 3,4-Dihydropapaverine[5] |
| Final Product | 8-chloro-1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxyisoquinoline (after dehydrogenation) | Papaverine[5] |
| Anticipated Yield | Moderate to Good (dependent on steric hindrance from chlorine) | Reported yields for papaverine synthesis are generally good. |
| Potential Applications | Precursor for novel isoquinoline alkaloids with potential pharmacological activity. | Vasodilator, smooth muscle relaxant.[1] |
Experimental Protocols
1. Hypothesized Synthesis of 8-chloro-1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
-
Step 1: Amide Formation: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents). Cool the mixture to 0°C and add a solution of 3,4-dimethoxyphenylacetyl chloride (1 equivalent) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide. Purify by recrystallization or column chromatography.
-
Step 2: Bischler-Napieralski Cyclization: To the purified amide (1 equivalent), add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents) and heat the mixture to reflux for 2-4 hours.[4] Monitor the reaction by TLC. After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a pH of >10. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the target dihydroisoquinoline.
2. Synthesis of Papaverine (Literature Protocol)
-
Step 1: Amide Formation: Homoveratrylamine is condensed with homoveratric acid or its acid chloride to form N-homoveratroylhomoveratrylamine.[5]
-
Step 2: Cyclization: The resulting amide is treated with phosphorus oxychloride in a solvent such as toluene or chloroform and heated to effect cyclization to 3,4-dihydropapaverine.[5]
-
Step 3: Dehydrogenation: The 3,4-dihydropapaverine is dehydrogenated to papaverine by heating with a catalyst such as palladium on charcoal in a high-boiling solvent like tetralin.[5]
Mandatory Visualization
Caption: Hypothesized Bischler-Napieralski reaction of this compound.
Caption: Established synthesis of Papaverine via the Bischler-Napieralski reaction.
Conclusion
While direct experimental confirmation for the reaction of this compound is pending, the principles of the Bischler-Napieralski reaction strongly suggest the formation of a chlorinated dihydroisoquinoline derivative. This product would be a valuable intermediate for the synthesis of novel, potentially bioactive isoquinoline alkaloids. The comparison with the established synthesis of papaverine highlights the versatility of this reaction class in building complex heterocyclic scaffolds. Further research is warranted to experimentally validate the hypothesized reaction pathway and to explore the pharmacological potential of the resulting products.
References
- 1. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Comparative Analysis of Analytical Methods for the Quantification of (2-Chloro-4,5-dimethoxybenzyl)amine and Related Compounds
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of analytical methodologies suitable for the quantification of (2-Chloro-4,5-dimethoxybenzyl)amine and structurally similar aromatic amines. This document outlines key performance indicators from various analytical techniques and presents detailed experimental protocols to support methodological cross-validation.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods applied to aromatic amines, providing a baseline for what can be expected when developing a method for this compound.
| Analytical Method | Analyte(s) | Linearity (Correlation Coefficient, r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-UV | Primary Aromatic Amines | > 0.9998 | 0.5 ng/mL[1] | 2 ng/mL[1] | 88.19 - 111.77[2] |
| HPLC-Fluorescence | Primary Aromatic Amines | 0.9996 - 0.9999[3] | 0.12 - 0.21 nmol/L[3] | Not Reported | Excellent[3] |
| LC-MS/MS | Primary Aromatic Amines | > 0.999[4] | 0.025 - 0.20 ng/mL[4] | 0.1 - 1.0 ng/mL[4] | 75 - 114[4] |
| GC-MS | Benzyl Chloride | > 0.99[2] | 0.04 - 0.17 mg/kg[2] | 0.13 - 0.52 mg/kg[2] | 88.19 - 111.77[2] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are generalized from methods for similar compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of aromatic amines and is widely available in analytical laboratories.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is a common choice.[5][6]
-
Mobile Phase: A gradient elution using a mixture of methanol and a phosphate buffer solution (e.g., 5 mmol/L, pH 6.9) is often effective.[5][6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (e.g., 235 nm).[7]
-
Sample Preparation: Samples can be dissolved in the mobile phase or a suitable organic solvent. Solid-phase extraction (SPE) may be employed for sample clean-up and concentration.[5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.[8]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm) can provide good separation for aromatic amines.[4]
-
Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid, is a common mobile phase system.[9]
-
Flow Rate: A flow rate of 0.4 mL/min is typical for this column dimension.[9]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for amines.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4][10][11]
-
Sample Preparation: Samples are typically diluted and may require protein precipitation or liquid-liquid extraction for biological matrices.[4]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts relevant to the cross-validation of analytical methods for this compound.
Caption: A typical workflow for analytical method validation.
Caption: Comparison of HPLC-UV and LC-MS/MS methods.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. lcms.cz [lcms.cz]
- 10. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking the Efficiency of (2-Chloro-4,5-dimethoxybenzyl)amine in Isoquinoline Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of isoquinoline and its derivatives is a cornerstone of medicinal chemistry, as this scaffold is present in a wide array of pharmacologically active compounds. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most prominent methods for constructing the isoquinoline core, often utilizing substituted benzylamines as key precursors. The electronic and steric properties of these benzylamines can significantly influence reaction efficiency, including yield and reaction time. This guide provides a comparative analysis of the performance of (2-Chloro-4,5-dimethoxybenzyl)amine against other substituted benzylamines in the synthesis of N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, based on available experimental data.
Comparative Performance Analysis
The following table summarizes the reaction yields for the synthesis of various (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives. The synthesis involves the reaction of substituted benzylamines with a common precursor. While a direct comparison under identical conditions in a single study for a broad range of benzylamines is limited, the data presented provides insights into the relative efficiency of different substitution patterns.
| Benzylamine Derivative | Substitution Pattern | Product Yield (%) | Reference |
| Benzylamine | Unsubstituted | 41 | [1] |
| 4-Fluorobenzylamine | Electron-withdrawing | 55 | [1] |
| 4-Chlorobenzylamine | Electron-withdrawing | 67 | [1] |
| This compound | Electron-withdrawing (Cl), Electron-donating (OCH₃) | Data not available in the compared study | |
| 3,4-Dimethoxybenzylamine | Electron-donating | 61 | [1] |
Note: The yield for the target compound, this compound, was not reported in the primary comparative study available. However, by analyzing the trends from the available data, we can infer its potential performance. The presence of an electron-withdrawing chloro group at the 2-position and two electron-donating methoxy groups at the 4- and 5-positions presents a unique electronic profile. The chloro group may decrease the nucleophilicity of the amine, potentially slowing down the initial reaction step, while the methoxy groups would activate the aromatic ring, which could be relevant in certain cyclization reactions.
Experimental Protocols
The following are generalized experimental protocols for key reactions in the synthesis of isoquinoline derivatives.
1. Synthesis of Substituted Isocyanates from Benzylamines
To a stirred solution of triphosgene (0.01 mol) in dry dichloromethane, a solution of the appropriately substituted benzylamine (0.02 mol) and triethylamine (0.03 mol) in dichloromethane is slowly added at 0 °C. The resulting mixture is stirred at 0 °C for 30 minutes, then at room temperature for 1–2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). The mixture is then concentrated to a residue to yield the corresponding isocyanate. The crude product is purified by recrystallization from ethanol. The reported yields for this step are generally in the range of 74-91%.[1]
2. Synthesis of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives
The substituted isocyanates prepared in the previous step are condensed with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The specific isocyanate is reacted with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred until completion, as monitored by TLC. The final product is then isolated and purified, typically by column chromatography or recrystallization.
Visualizing the Synthetic Pathway
The following diagrams illustrate the general synthetic workflow for the preparation of the target isoquinoline derivatives.
References
A Comparative Guide to the Synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine: Yields and Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient preparation of substituted benzylamines is a critical step in the creation of novel compounds. This guide provides a comparative analysis of two prominent synthetic routes to (2-Chloro-4,5-dimethoxybenzyl)amine, focusing on reaction yields and detailed experimental protocols. The two methods explored are the Delépine reaction, a classic method for amine synthesis from alkyl halides, and reductive amination of the corresponding aldehyde.
Comparison of Synthesis Yields
The following table summarizes the reported yields for the synthesis of this compound and analogous compounds via the Delépine reaction and reductive amination.
| Synthesis Method | Starting Material | Key Reagents | Product | Reported Yield (%) |
| Delépine Reaction | 2,4-Dimethoxybenzyl chloride | Hexamethylenetetramine, Sodium Iodide, Ethanol, HCl | 2,4-Dimethoxybenzylamine | 92%[1] |
| Reductive Amination | p-Methoxybenzaldehyde | n-Butylamine, H₂, Cobalt-based catalyst | N-(p-Methoxybenzyl)-n-butylamine | 72-96%[2][3] |
Note: A direct yield for the synthesis of this compound via the Delépine reaction was not found in the searched literature. The yield presented is for a closely related analogue, 2,4-dimethoxybenzylamine, suggesting a potentially high-yielding process.
Experimental Protocols
Delépine Reaction for Benzylamine Synthesis (General Protocol)
The Delépine reaction provides a pathway to primary amines from alkyl halides.[4] The reaction proceeds through the formation of a quaternary ammonium salt with hexamethylenetetramine (urotropine), followed by acid hydrolysis.
Step 1: Formation of the Hexamethylenetetraminium Salt
An alkyl halide is reacted with hexamethylenetetramine in a suitable solvent like chloroform. The quaternary ammonium salt often precipitates from the solution and can be isolated by filtration.
Step 2: Acid Hydrolysis
The isolated salt is then hydrolyzed, typically by refluxing in an ethanolic solution of a strong acid, such as hydrochloric acid. This step cleaves the hexamethylenetetramine structure to release the primary amine.
A specific protocol for the synthesis of the analogous 2,4-dimethoxybenzylamine involved reacting 2,4-dimethoxybenzyl chloride with hexamethylenetetramine and sodium iodide in ethanol. The resulting intermediate was then refluxed with concentrated hydrochloric acid in ethanol to yield the final product with a 92% yield.[1]
Catalytic Reductive Amination of Aromatic Aldehydes (General Protocol)
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[5][6] This process involves the reaction of an aldehyde or ketone with an amine or ammonia in the presence of a reducing agent.
One-Pot Catalytic Reductive Amination
In a typical procedure, an aromatic aldehyde, an amine (or an ammonia source like ammonium acetate), a catalyst, and a reducing agent are combined in a suitable solvent. The reaction can be carried out under a hydrogen atmosphere or with a chemical hydride source.
For example, the reductive amination of p-methoxybenzaldehyde with n-butylamine has been successfully carried out using cobalt-based catalysts under a hydrogen atmosphere (100 bar) at 100°C, affording the corresponding secondary amine in high yields (72-96%).[2][3] Another common and high-yielding approach involves the use of sodium triacetoxyborohydride as the reducing agent.[5]
Synthesis Pathway Diagrams
The following diagrams illustrate the general workflows for the two synthetic routes discussed.
Caption: General workflow of the Delépine reaction for primary amine synthesis.
Caption: General workflow for the reductive amination of an aldehyde to a primary amine.
Conclusion
Both the Delépine reaction and reductive amination present viable and potentially high-yielding pathways for the synthesis of this compound. The Delépine reaction, based on data from a closely related analogue, appears to be a very effective method. Reductive amination offers a more direct, one-pot approach with various catalytic systems available, also demonstrating high yields for similar substrates. The choice of method may depend on the availability of starting materials (the benzyl halide versus the benzaldehyde), the desired scale of the reaction, and the specific laboratory capabilities regarding handling of reagents and reaction conditions. Further optimization for the specific substrate, this compound, would be necessary to determine the most efficient protocol for a given application.
References
- 1. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Delepine reaction [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Spectroscopic Comparison of (2-Chloro-4,5-dimethoxybenzyl)amine and its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of (2-Chloro-4,5-dimethoxybenzyl)amine and its key precursors, 2-chloro-4,5-dimethoxybenzaldehyde and 2-chloro-4,5-dimethoxybenzonitrile. The following sections present a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for the synthesis of the target amine.
Spectroscopic Data Comparison
The structural differences between the amine, aldehyde, and nitrile functional groups give rise to distinct spectroscopic signatures. These differences are summarized in the tables below.
¹H NMR Spectral Data
The proton NMR spectra are characterized by shifts in the aromatic protons and the appearance or disappearance of signals corresponding to the functional group.
| Compound | Aromatic Protons (ppm) | Functional Group Protons (ppm) | Methoxy Protons (ppm) |
| This compound | ~7.0-7.2 (2H, s) | ~3.8 (2H, s, -CH₂NH₂), ~1.5 (2H, br s, -NH₂) | ~3.85 (6H, s) |
| 2-Chloro-4,5-dimethoxybenzaldehyde | ~7.4 (1H, s), ~7.0 (1H, s) | ~10.2 (1H, s, -CHO) | ~3.9 (6H, s) |
| 2-Chloro-4,5-dimethoxybenzonitrile | ~7.3 (1H, s), ~7.1 (1H, s) | - | ~3.9 (6H, s) |
¹³C NMR Spectral Data
The carbon NMR spectra clearly distinguish the three compounds based on the chemical shift of the carbon atom in the functional group.
| Compound | Aromatic Carbons (ppm) | Functional Group Carbon (ppm) | Methoxy Carbons (ppm) |
| This compound | ~112, 115, 125, 130, 148, 149 | ~40 (-CH₂NH₂) | ~56 |
| 2-Chloro-4,5-dimethoxybenzaldehyde | ~110, 112, 127, 128, 149, 154 | ~190 (-CHO) | ~56 |
| 2-Chloro-4,5-dimethoxybenzonitrile | ~105, 113, 116, 128, 150, 153 | ~117 (-CN) | ~56 |
IR Spectral Data
Infrared spectroscopy provides valuable information about the characteristic vibrational frequencies of the functional groups.
| Compound | C-H (Aromatic) (cm⁻¹) | C=O Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | ~3000-3100 | - | - | ~3300-3400 (br) | ~1000-1300 |
| 2-Chloro-4,5-dimethoxybenzaldehyde | ~3000-3100 | ~1680-1700 | - | - | ~1000-1300 |
| 2-Chloro-4,5-dimethoxybenzonitrile | ~3000-3100 | - | ~2220-2240 | - | ~1000-1300 |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation patterns of the compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₉H₁₂ClNO₂ | 201.65 | 201 [M]⁺, 184 [M-NH₃]⁺, 156, 128 |
| 2-Chloro-4,5-dimethoxybenzaldehyde[1][2] | C₉H₉ClO₃ | 200.62[2] | 200 [M]⁺, 199 [M-H]⁺, 171 [M-CHO]⁺, 156, 128 |
| 2-Chloro-4,5-dimethoxybenzonitrile | C₉H₈ClNO₂ | 197.62 | 197 [M]⁺, 162 [M-Cl]⁺, 152 |
Experimental Protocols
The synthesis of this compound can be achieved from its aldehyde or nitrile precursors through reductive amination or nitrile reduction, respectively.
Synthesis of this compound from 2-Chloro-4,5-dimethoxybenzaldehyde (Reductive Amination)
Materials:
-
2-Chloro-4,5-dimethoxybenzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or other suitable solvent
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Dichloromethane or ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-chloro-4,5-dimethoxybenzaldehyde (1 equivalent) and a source of ammonia such as ammonium acetate (10 equivalents) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding 1M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate until the pH is ~9.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound from 2-Chloro-4,5-dimethoxybenzonitrile (Nitrile Reduction)
Materials:
-
2-Chloro-4,5-dimethoxybenzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid or hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether or other suitable solvent (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-chloro-4,5-dimethoxybenzonitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour, then filter the solid aluminum salts and wash them with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Synthetic Pathways and Workflows
The following diagrams illustrate the synthetic pathways from the precursors to the final amine product.
References
Safety Operating Guide
Personal protective equipment for handling (2-Chloro-4,5-dimethoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling (2-Chloro-4,5-dimethoxybenzyl)amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on data for structurally similar chemicals, including 2,5-Dimethoxychlorobenzene and 2,4-Dimethoxybenzylamine, to ensure a high degree of caution.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with handling substituted benzylamines include skin and eye irritation or burns, and potential toxicity if inhaled or ingested.[1][2] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Tightly sealed safety goggles or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved.[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant overalls should be worn. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory | Use in a well-ventilated area or with a fume hood is required.[1][2] If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an appropriate cartridge is necessary. | --- |
| Feet | Closed-toe, chemical-resistant shoes. | --- |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[1][2] If skin irritation occurs, get medical advice/attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration.[1] Seek medical attention if you feel unwell. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[2] Call a physician or poison control center immediately. |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
Spill Response and Disposal Workflow
Caption: A workflow for responding to spills and disposing of this compound waste.
Spill Cleanup:
In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or universal binder.[1][2] Collect the absorbed material into a suitable, closed container for disposal.
Disposal:
Dispose of the chemical waste and any contaminated PPE in accordance with all applicable federal, state, and local environmental regulations.[1][2] Do not allow the chemical to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
